AF 568 DBCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C66H80N6O11S2 |
|---|---|
Molecular Weight |
1197.5 g/mol |
IUPAC Name |
[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C54H50N4O11S2.2C6H15N/c1-53(2)27-36(30-70(63,64)65)39-23-42-47(25-44(39)56-53)69-48-26-45-40(37(31-71(66,67)68)28-54(3,4)57-45)24-43(48)50(42)38-20-19-34(22-41(38)52(61)62)51(60)55-21-11-5-6-16-49(59)58-29-35-14-8-7-12-32(35)17-18-33-13-9-10-15-46(33)58;2*1-4-7(5-2)6-3/h7-10,12-15,19-20,22-28,56H,5-6,11,16,21,29-31H2,1-4H3,(H,55,60)(H,61,62)(H,63,64,65)(H,66,67,68);2*4-6H2,1-3H3 |
InChI Key |
YDZNMWCFFXXFGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
AF 568 DBCO: A Technical Guide for Advanced Bioorthogonal Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 568 DBCO is a powerful molecular probe that combines a bright and photostable fluorophore, AF 568, with a dibenzocyclooctyne (DBCO) moiety. This combination makes it an invaluable tool for the fluorescent labeling of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it can occur within living systems without interfering with native biochemical processes. Its biocompatibility, high reactivity, and the bright fluorescence of the AF 568 dye make this probe ideal for a wide range of applications in cell biology, chemical biology, and drug discovery, including fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.[1]
The core utility of this compound lies in its ability to covalently attach the AF 568 fluorophore to a biomolecule of interest that has been metabolically, enzymatically, or chemically engineered to contain an azide group. The DBCO group's strained ring structure readily reacts with the azide in a highly specific and efficient manner, forming a stable triazole linkage without the need for a cytotoxic copper catalyst, which is a significant advantage for live-cell imaging.[2][3][4]
Core Properties and Quantitative Data
The performance of this compound is underpinned by its excellent photophysical properties, which are summarized in the table below. These properties make it a reliable choice for demanding imaging applications where high sensitivity and photostability are crucial.
| Property | Value | Source |
| Excitation Maximum (λ_max_) | 572-579 nm | [1][5][6] |
| Emission Maximum (λ_em_) | 598-603 nm | [1][5][6] |
| Molar Extinction Coefficient (ε) | ~88,000 - 94,000 M⁻¹cm⁻¹ | [6][7][8] |
| Fluorescence Quantum Yield (Φ) | 0.69 - 0.912 | [9][10] |
| Molecular Weight | ~953.04 - 1155.44 g/mol | [6][7][8] |
| Solubility | Water, DMSO, DMF | [7][8] |
Note on Quantum Yield: There is a notable discrepancy in the reported quantum yield for AF 568 and its conjugates, with values ranging from 0.69 to 0.912.[10] This variation could be due to differences in measurement protocols, solvent conditions, or the specific isomer of the dye. Researchers should consider this range when designing experiments.
The Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The functionality of this compound is centered on the SPAAC reaction. This reaction is a cornerstone of bioorthogonal chemistry and involves the reaction of a strained alkyne, such as DBCO, with an azide-functionalized molecule. The inherent ring strain of the DBCO moiety drives the reaction forward, eliminating the need for a copper catalyst. This is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, as copper can be toxic to cells.[1][2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dianabiotech.com [dianabiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the AF 568 DBCO-Azide Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between Alexa Fluor 568 (AF 568) conjugated to dibenzocyclooctyne (DBCO) and azide-functionalized molecules. This bioorthogonal ligation, a cornerstone of modern bioconjugation, is invaluable for the precise labeling and tracking of biomolecules in complex biological systems.
Introduction to the AF 568 DBCO-Azide Reaction
The conjugation of this compound to an azide-containing molecule proceeds via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of copper-free "click chemistry," prized for its high efficiency, specificity, and biocompatibility.[1][][3] The driving force for this reaction is the inherent ring strain of the DBCO group, a cyclooctyne derivative.[][4] This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][5] This makes it an ideal method for labeling biomolecules in living cells and organisms.[6][7]
The AF 568 fluorophore is a bright, photostable, and hydrophilic dye with an orange emission, making it an excellent choice for a wide range of fluorescence-based applications, including microscopy, flow cytometry, and in-vivo imaging.[6][7][8]
The Core Reaction Mechanism
The SPAAC reaction between this compound and an azide is a concerted, second-order reaction.[9][10] The key steps are as follows:
-
Approach of Reactants: The azide-containing molecule and the this compound approach each other in a suitable reaction medium.
-
[3+2] Cycloaddition: The 1,3-dipole of the azide group reacts with the strained alkyne of the DBCO ring in a concerted fashion.[9] This cycloaddition relieves the significant ring strain of the cyclooctyne.[][11]
-
Formation of a Stable Triazole: The reaction results in the formation of a stable, covalent triazole ring, effectively and irreversibly linking the AF 568 fluorophore to the target molecule.[1][12]
The reaction is bioorthogonal, meaning that neither the DBCO nor the azide group significantly interacts with or perturbs native biological functionalities.[3][13]
Quantitative Data
The physicochemical properties of this compound and the kinetics of the SPAAC reaction are critical for experimental design and data interpretation.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | 578 nm - 579 nm | [14][15][16] |
| Emission Maximum (λem) | 602 nm - 603 nm | [14][15][16] |
| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [15][16] |
| Molecular Weight | ~953.04 g/mol | [12][16] |
| Solubility | Water, DMSO, DMF | [12][15][16] |
| Second-Order Rate Constant | DBCO with azides is significantly higher than other cyclooctynes.[6] A specific rate constant of 0.11 M⁻¹s⁻¹ has been reported for a similar cyclooctyne with an azidopurine.[10] | [6][10] |
Experimental Protocols
Below are generalized protocols for the labeling of azide-modified biomolecules with this compound. Optimization is often necessary for specific applications.
Labeling of Azide-Modified Proteins in Solution
-
Reagent Preparation:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
-
Reaction Setup:
-
Incubation:
-
Purification:
Live Cell Labeling of Azide-Modified Biomolecules
-
Cell Preparation:
-
Culture cells that have been metabolically labeled with an azide-containing precursor (e.g., an azide-modified sugar or amino acid).
-
Wash the cells twice with warm PBS or a suitable live-cell imaging medium.[13]
-
-
Labeling Reaction:
-
Prepare a solution of this compound in a live-cell imaging medium at a final concentration of 5-20 µM.[13]
-
Add the this compound solution to the cells.
-
-
Incubation:
-
Incubate the cells for 30 to 60 minutes at 37°C in a CO₂ incubator, ensuring the plate is protected from light.[13]
-
-
Washing and Imaging:
-
Wash the cells three times with warm live-cell imaging medium to remove any unbound this compound.[13]
-
The cells are now ready for visualization using fluorescence microscopy.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The reaction mechanism of this compound with an azide via SPAAC.
Caption: A generalized experimental workflow for live-cell labeling.
References
- 1. APDye 568 DBCO | Alexa Fluor® 568 DBCO equivalent | AxisPharm [axispharm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. dianabiotech.com [dianabiotech.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 丁香通-异常行为检测 [m.biomart.cn]
- 16. vectorlabs.com [vectorlabs.com]
- 17. interchim.fr [interchim.fr]
- 18. broadpharm.com [broadpharm.com]
- 19. lifetein.com [lifetein.com]
AF 568 DBCO: An In-Depth Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AF 568 DBCO, a fluorescent dye vital for modern biological research and drug development. It delves into its core properties, reaction mechanisms, and practical applications, offering detailed protocols and visual aids to facilitate its use by both novice and experienced researchers.
Introduction to this compound
This compound is a bright, orange-fluorescent dye belonging to the rhodamine family of dyes.[1] It is chemically functionalized with a dibenzocyclooctyne (DBCO) group, a key component for bioorthogonal chemistry.[2][3] This modification allows this compound to selectively react with azide-containing molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2][3][4]
The primary advantage of this system lies in its biocompatibility. Unlike traditional copper-catalyzed click chemistry, SPAAC does not require a cytotoxic copper catalyst, making it ideal for labeling and visualizing biomolecules within living cells and whole organisms without inducing toxicity.[2][4][5] this compound is structurally identical to Alexa Fluor® 568, offering comparable spectral properties and performance.[4][6] Its high photostability, pH resistance over a wide range, and hydrophilicity make it a versatile tool for a variety of applications, including confocal microscopy, super-resolution microscopy, and flow cytometry.[4][6]
Physicochemical and Photophysical Properties
The performance of this compound in experimental settings is dictated by its inherent chemical and photophysical characteristics. These properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆₆H₈₀N₆O₁₁S₂ | [7] |
| Molecular Weight | 1197.51 g/mol | [7] |
| Appearance | Red solid | [8] |
| Solubility | Water, DMSO, DMF | [4][8] |
| Excitation Maximum (λabs) | 578 - 579 nm | [1][4][8][9] |
| Emission Maximum (λem) | 602 - 603 nm | [1][4][8][9] |
| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | [4][8] |
| Laser Line | 532 nm or 568 nm | [4][8] |
| Spectrally Similar Dyes | Alexa Fluor® 568, CF® 568 | [4][8] |
The Core of this compound: Copper-Free Click Chemistry
The utility of this compound is centered around its participation in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
Reaction Mechanism
The DBCO group on the AF 568 molecule is a highly strained cyclooctyne. This ring strain is the driving force behind its high reactivity towards azide-functionalized molecules.[10] The reaction proceeds as a [3+2] cycloaddition, where the azide and the alkyne of the DBCO group "click" together to form a stable triazole linkage.[4] This reaction is highly specific and occurs rapidly at physiological temperatures and pH without the need for a copper catalyst.[5][11]
Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction of this compound.
Advantages over Copper-Catalyzed Click Chemistry
The copper-free nature of the SPAAC reaction offers significant advantages for biological applications:
-
Biocompatibility: The absence of a cytotoxic copper(I) catalyst is crucial for maintaining cell viability and normal physiological processes during in-vivo and live-cell imaging experiments.[4][5]
-
Simplicity: The reaction proceeds without the need for additional reagents like ligands or reducing agents, simplifying experimental workflows.
-
Kinetics: The reaction between DBCO and azides is significantly faster than other copper-free click chemistry reactions and is comparable to copper-catalyzed reactions.[2]
Experimental Protocols
This section provides a detailed methodology for a common application of this compound: the labeling of antibodies. This protocol can be adapted for labeling other proteins.
Antibody Labeling with this compound
This protocol assumes the antibody has been functionalized with an azide group.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mM. Briefly vortex to ensure complete dissolution.
-
-
Prepare Antibody Solution:
-
Adjust the concentration of the azide-modified antibody to 1-10 mg/mL in the reaction buffer.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or 4°C overnight, protected from light. The optimal reaction time and temperature may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for the protein) and 579 nm (for AF 568).
-
Caption: A typical experimental workflow for labeling an azide-modified antibody with this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool in various scientific disciplines.
-
Cellular Imaging: Its bright fluorescence and biocompatibility allow for high-resolution imaging of labeled biomolecules in living cells with minimal perturbation.[2][3] This includes tracking proteins, glycans, and lipids.[4][11]
-
In Vivo Imaging: The copper-free nature of the labeling reaction enables the use of this compound in whole organisms for applications such as tracking cell populations or monitoring drug delivery.[2][11]
-
Flow Cytometry: The intense fluorescence of AF 568 makes it well-suited for identifying and sorting labeled cells using flow cytometry.[6]
-
Drug Development: this compound can be used to label and track the biodistribution of therapeutic antibodies or other targeted drug delivery systems.[12]
Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound.
| Condition | Recommendation | Reference(s) |
| Solid Form | Store at -20°C, desiccated, and protected from light. Stable for up to 24 months. | [2] |
| In Solution | Store at -20°C, protected from light. Use within 1 month. For longer-term storage (-80°C), use within 6 months. | [1] |
| Transportation | Can be shipped at room temperature for up to 3 weeks. | [2] |
Conclusion
This compound is a versatile and powerful fluorescent probe for bioorthogonal labeling. Its bright signal, photostability, and, most importantly, its ability to participate in copper-free click chemistry make it an indispensable tool for researchers in cell biology, immunology, and drug discovery. By understanding its fundamental properties and following established protocols, scientists can effectively harness the capabilities of this compound to advance their research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. dianabiotech.com [dianabiotech.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
AF 568 DBCO fundamental properties
An In-depth Technical Guide to the Fundamental Properties of AF 568 DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties and applications of Alexa Fluor 568 dibenzocyclooctyne (this compound), a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and visualization of biomolecules.
Core Properties
This compound is a bright, photostable, and hydrophilic fluorophore functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO moiety allows for copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the covalent labeling of azide-modified biomolecules in living cells and whole organisms without the toxicity associated with copper catalysts.[1][2][3] The AF 568 dye is structurally identical to Alexa Fluor® 568.[3][4]
Physicochemical and Spectral Properties
The fundamental physicochemical and spectral properties of this compound are summarized in the table below. These properties make it an excellent choice for various fluorescence-based applications, including confocal microscopy, super-resolution microscopy, and flow cytometry.[4]
| Property | Value | Reference(s) |
| Molecular Weight | ~1197.5 g/mol | [1] |
| Molecular Formula | C₆₆H₈₀N₆O₁₁S₂ | [1] |
| Appearance | Dark violet solid | [1] |
| Excitation Maximum | 572 - 579 nm | [1][5][6] |
| Emission Maximum | 598 - 603 nm | [1][5][6] |
| Extinction Coefficient | ~88,000 - 94,238 cm⁻¹M⁻¹ | [1][3] |
| Fluorescence Quantum Yield | 0.69 (for Alexa Fluor 568) | [1] |
| Solubility | Good in water, DMSO, DMF | [2][3] |
| Storage Conditions | -20°C in the dark, desiccated | [1][2] |
Reactivity and Kinetics
The DBCO group is one of the most reactive cyclooctynes for SPAAC, exhibiting a significantly higher reaction rate with azides compared to other cyclooctynes and even copper-catalyzed click reactions (CuAAC).[1][2] This high reactivity allows for efficient labeling at low concentrations and physiological temperatures.
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols serve as a starting point and may require optimization for specific experimental systems.
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysates
This protocol describes the general procedure for labeling azide-modified proteins in a cell lysate using this compound.
Materials:
-
Azide-modified protein lysate
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
Procedure:
-
Thaw the azide-modified protein lysate on ice.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add the this compound stock solution to the protein lysate to a final concentration of 20-100 µM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The labeled protein sample is now ready for downstream analysis such as SDS-PAGE or western blotting.
Protocol 2: Live-Cell Imaging of Metabolically Labeled Proteins
This protocol outlines the metabolic incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured cells, followed by fluorescent labeling with this compound for live-cell imaging.[1]
Materials:
-
Cultured mammalian cells
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
This compound
-
Live-cell imaging medium
-
PBS
Procedure:
-
Culture cells to the desired confluency.
-
Replace the culture medium with pre-warmed methionine-free medium supplemented with 25-50 µM AHA.
-
Incubate the cells for 4-24 hours to allow for AHA incorporation into newly synthesized proteins.[1]
-
Wash the cells twice with warm PBS.
-
Add pre-warmed live-cell imaging medium containing 5-20 µM this compound to the cells.[1]
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[1]
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
Proceed with live-cell imaging using a fluorescence microscope with appropriate filter sets for AF 568.
Visualizations
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction
The following diagram illustrates the bioorthogonal reaction between an azide-modified biomolecule and this compound, forming a stable triazole linkage.
General Experimental Workflow for Live-Cell Labeling
The diagram below outlines the key steps involved in the metabolic labeling and subsequent fluorescent tagging of biomolecules in living cells using this compound.
References
AF 568 DBCO: A Technical Guide to Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of AF 568 DBCO, a fluorescent probe combining the bright and photostable AF 568 dye with the reactive dibenzocyclooctyne (DBCO) group. This combination makes it a powerful tool for bioorthogonal chemistry, enabling the specific labeling and visualization of biomolecules in complex biological systems without interfering with native processes. This guide will cover the core principles, quantitative data, detailed experimental protocols, and applications in drug development.
Core Principles: Bioorthogonal Chemistry and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with or being interfered by native biochemical processes. A key example of such a reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry."
The labeling strategy using this compound involves a two-step process:
-
Metabolic or Enzymatic Incorporation of an Azide: A biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically or enzymatically engineered to contain an azide group (-N₃). This is typically achieved by introducing a precursor molecule with an azide moiety that is incorporated into the target biomolecule by the cell's natural metabolic pathways.
-
Copper-Free Click Reaction: The azide-modified biomolecule is then treated with this compound. The DBCO group, a strained cyclooctyne, reacts specifically and efficiently with the azide group to form a stable triazole linkage. This reaction is termed "copper-free" as it does not require the cytotoxic copper(I) catalyst often used in traditional click chemistry, making it ideal for live-cell imaging and in vivo applications.[1][2] Dibenzocyclooctyne (DBCO) is one of the most reactive cycloalkynes for this copper-free click reaction.[3]
Quantitative Data
The efficiency and performance of this compound are underpinned by its photophysical and chemical properties. The following tables summarize the key quantitative data for this fluorescent probe.
| Property | Value | Source(s) |
| Excitation Maximum (λabs) | 572 - 579 nm | [3][4][5] |
| Emission Maximum (λem) | 598 - 603 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | ~88,000 - 94,238 M-1cm-1 | [2] |
| Fluorescence Quantum Yield (Φ) | 0.912 | [3] |
| Molecular Weight | ~953.04 g/mol | [2] |
Table 1: Photophysical and Chemical Properties of this compound
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for the metabolic labeling of proteins and subsequent fluorescent detection in live cells and cell lysates.
Protocol 1: Metabolic Labeling of Nascent Proteins with an Azide Analog
This protocol describes the incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in complete medium.
-
To initiate labeling, aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with pre-warmed methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50 µM).
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.
-
Proceed with either live-cell imaging (Protocol 2) or cell lysis for biochemical analysis (Protocol 3).
Protocol 2: Live-Cell Imaging of Azide-Modified Proteins with this compound
This protocol outlines the fluorescent labeling of azide-modified proteins in living cells using this compound for subsequent microscopy.
Materials:
-
Cells with metabolically incorporated azides (from Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
This compound
-
Hoechst 33342 or other nuclear stain (optional)
-
PBS
Procedure:
-
After metabolic labeling with AHA, wash the cells twice with warm PBS.[8]
-
Add pre-warmed live-cell imaging medium containing this compound.[8] A typical starting concentration is 5-20 µM.[8]
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[8]
-
To remove unbound dye, wash the cells three times with warm live-cell imaging medium.[8]
-
(Optional) For nuclear counterstaining, incubate the cells with Hoechst 33342 for 10 minutes.
-
The cells are now ready for live-cell imaging by fluorescence microscopy.
Protocol 3: Labeling of Azide-Modified Proteins in Cell Lysates
This protocol describes the labeling of azide-modified proteins in a cell lysate with this compound for downstream applications like SDS-PAGE and Western blotting.
Materials:
-
Cells with metabolically incorporated azides (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (e.g., in DMSO)
-
PBS
Procedure:
-
After metabolic labeling, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
In a microcentrifuge tube, dilute the desired amount of protein lysate with PBS.
-
Add this compound to the lysate to a final concentration of 10-100 µM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The labeled protein sample is now ready for downstream analysis.
Mandatory Visualizations
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. dianabiotech.com [dianabiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
AF 568 DBCO: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AF 568 DBCO, a fluorescent dye and bioorthogonal chemical tool widely utilized in biological research and drug development. This document details its chemical structure, key characteristics, and practical applications, with a focus on enabling researchers to effectively employ this reagent in their experimental workflows.
Core Characteristics of this compound
This compound is a molecule that combines the bright and photostable AF 568 fluorophore with a dibenzocyclooctyne (DBCO) group.[1] The AF 568 dye is structurally identical to Alexa Fluor 568, a popular orange-fluorescent dye known for its high quantum yield and photostability.[2][3] The DBCO moiety is one of the most reactive cycloalkynes for copper-free click chemistry, enabling covalent labeling of azide-containing biomolecules within living cells or whole organisms without the need for a cytotoxic copper catalyst.[2][3][4] This biocompatible reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly efficient and forms a stable triazole linkage.[3][5]
The hydrophilic nature of the AF 568 dye makes it an excellent choice for labeling sensitive proteins, while its pH resistance ensures stable fluorescence across a wide range of experimental conditions.[2][6] These properties, combined with the bioorthogonal reactivity of the DBCO group, make this compound a powerful tool for a variety of applications, including confocal microscopy, super-resolution microscopy, and flow cytometry.[2]
Chemical Structure
The chemical structure of this compound consists of the AF 568 fluorophore core linked to a DBCO moiety.
References
AF 568 DBCO: A Technical Guide to Solubility and Stability for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of AF 568 DBCO, a key reagent in modern bioconjugation. This compound combines the bright and photostable AF 568 fluorophore with a dibenzocyclooctyne (DBCO) group, enabling highly efficient and biocompatible copper-free click chemistry reactions. Understanding its core physicochemical properties is paramount for designing robust and reproducible experiments in cell imaging, drug development, and proteomics.
Core Properties and Specifications
This compound is widely utilized for labeling azide-modified biomolecules within living cells and whole organisms without the concern of copper-induced cytotoxicity.[1][2] The underlying reaction, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is noted for its high reactivity and bioorthogonality.[1][2]
The key specifications sourced from various suppliers are summarized below. Minor variations in reported values are common due to different measurement conditions and formulations.
| Parameter | Representative Value(s) | Source(s) |
| Molecular Weight | ~953.04 g/mol to ~1197.53 g/mol | [1][3] |
| Appearance | Dark violet, dark purple, or red solid | [1] |
| Excitation Maximum (λex) | 572 nm - 579 nm | [1][4] |
| Emission Maximum (λem) | 598 nm - 603 nm | [1][4] |
| Extinction Coefficient | ~88,000 - 94,000 cm⁻¹M⁻¹ | [5][6] |
| Spectrally Similar Dyes | Alexa Fluor® 568, CF® 568 | [4][5] |
Solubility Profile
The solubility of this compound is a critical factor for the preparation of stock solutions and for ensuring efficient labeling in aqueous biological systems. The AF 568 dye core is sulfonated, rendering it hydrophilic and water-soluble.[2]
| Solvent | Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Quantitative: 5.99 mg/mL (approx. 5.00 mM) Qualitative: Soluble | Requires sonication and warming to fully dissolve. The use of fresh, anhydrous DMSO is crucial as hygroscopic DMSO can significantly reduce solubility. | [1] |
| Water / Aqueous Buffers (e.g., PBS) | Qualitative: Soluble | The AF 568 fluorophore is described as hydrophilic and water-soluble. | [3][4][5] |
| Dimethylformamide (DMF) | Qualitative: Soluble | - | [3][4][5] |
| Methanol (MeOH) | Qualitative: Soluble | - | [5] |
Stability and Storage
Proper storage and handling are essential to maintain the reactivity of the DBCO group and the fluorescence of the AF 568 dye.
Solid Form
The lyophilized solid is stable long-term when stored correctly.
| Condition | Recommendation | Source(s) |
| Temperature | -20°C | [4][7] |
| Duration | Up to 24 months from receipt. | [2] |
| Atmosphere | Store under inert gas (e.g., Nitrogen) and desiccated. | [4][7] |
| Light | Protect from light. Avoid prolonged exposure. | [2] |
| Shipping | Can be transported at ambient temperature for up to 3 weeks. | [2] |
In-Solvent (Stock Solutions)
Once dissolved, the stability of this compound is more limited. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
| Condition | Recommendation | Source(s) |
| Temperature | -80°C for long-term storage; -20°C for short-term storage. | [1] |
| Duration | Up to 6 months at -80°C; Up to 1 month at -20°C. | [1] |
| Atmosphere | Store under Nitrogen. | [1] |
| Light | Protect from light. | [1] |
Functional Stability
The functional performance of the AF 568 fluorophore is robust under typical biological conditions.
| Parameter | Stability Profile | Source(s) |
| pH Stability | Fluorescence is reported to be independent over a wide pH range. For the related AF 568 azide, this range is specified as pH 4 to 10. | [4][8] |
| Photostability | The AF 568 dye is characterized as bright and highly photostable, making it suitable for imaging applications that require intense or prolonged illumination. | [2][4][7] |
Experimental Methodologies
Protocol 1: General Procedure for Preparing this compound Stock Solution
This protocol outlines the steps for solubilizing and storing this compound.
-
Reagent Preparation : Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
Solubilization : Add fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 5 mM).
-
Dissolution : Vortex the vial briefly. If needed, sonicate the solution in a water bath and warm gently (e.g., to 37°C) until the solid is fully dissolved.
-
Storage : Aliquot the stock solution into single-use, low-protein-binding tubes. Purge with nitrogen gas if possible, seal tightly, and store protected from light at -20°C or -80°C.
Protocol 2: General Procedure for Labeling Azide-Modified Proteins in Solution
This protocol describes a typical copper-free click chemistry reaction with an azide-containing protein.
-
Sample Preparation : Prepare the azide-modified protein in a reaction buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. Ensure the buffer does not contain sodium azide, as it will compete with the labeling reaction.
-
Reagent Addition : Add the this compound stock solution to the protein sample. A final concentration of 10-100 µM of the dye is typical, often corresponding to a 2-4 fold molar excess over the azide-modified biomolecule.
-
Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification : Remove unreacted this compound using a suitable method such as a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis.
-
Confirmation : Confirm conjugation via SDS-PAGE, observing a fluorescent band corresponding to the molecular weight of the labeled protein.
Visualized Workflows and Relationships
The following diagrams illustrate key processes and concepts related to the use of this compound.
Caption: Experimental workflow for labeling an azide-modified biomolecule with this compound.
Caption: Logical relationship of factors influencing this compound performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. 丁香通-异常行为检测 [biomart.cn]
- 4. vectorlabs.com [vectorlabs.com]
- 5. APDye 568 DBCO | Alexa Fluor® 568 DBCO equivalent | AxisPharm [axispharm.com]
- 6. dianabiotech.com [dianabiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Notes and Protocols for AF 568 DBCO Labeling in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 568 DBCO is a bright, photostable orange fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is instrumental for the fluorescent labeling of azide-modified biomolecules via a copper-free click chemistry reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] The bioorthogonal nature of this reaction allows for the specific and efficient labeling of target molecules in complex biological environments, including living cells and whole organisms, without the cytotoxicity associated with copper catalysts.[2][4][5] this compound is structurally identical to Alexa Fluor® 568 DBCO and exhibits high fluorescence quantum yield and pH resistance, making it an ideal choice for various microscopy applications, including confocal and super-resolution microscopy.[6]
The reaction between the DBCO group and an azide is driven by ring strain in the cyclooctyne, leading to a rapid and stable triazole linkage under physiological conditions.[7] This labeling strategy is particularly advantageous for studying dynamic cellular processes as it can be performed on live cells with minimal perturbation.[4]
Quantitative Data Summary
The following tables provide key quantitative parameters for utilizing this compound in microscopy applications. These values serve as a starting point and may require optimization for specific experimental setups.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~572-579 nm | [1][6][8] |
| Emission Maximum | ~598-603 nm | [1][6][8] |
| Molar Extinction Coefficient | ~88,000 cm⁻¹M⁻¹ | [2][9] |
| Recommended Laser Line | 561 nm or 568 nm | [2][9] |
Table 2: Recommended Reagent Concentrations for Labeling
| Application | Reagent | Recommended Concentration | Reference |
| Live Cell Imaging | This compound | 5 - 20 µM | [10] |
| Labeling in Cell Lysates | AF 568 Alkyne (for CuAAC) | 10 - 100 µM | [10] |
| Live Cell Imaging | Azide-modified sugar (e.g., Ac4ManNAz) | 25 - 100 µM | [4][11] |
Table 3: Typical Incubation Parameters
| Application | Temperature | Incubation Time | Reference |
| Live Cell Imaging with this compound | 37°C | 30 - 60 minutes | [10] |
| Labeling in Cell Lysates (CuAAC) | Room Temperature | 1 - 2 hours | [10] |
| Metabolic Labeling with Azide-Sugars | 37°C | 24 - 72 hours | [11][12] |
Experimental Protocols
Protocol 1: Live-Cell Labeling of Azide-Modified Biomolecules with this compound
This protocol describes the procedure for labeling living cells that have been metabolically engineered to incorporate azide groups into their biomolecules (e.g., proteins, glycans).
Materials:
-
Cells cultured with an azide-containing metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, or an azide-modified sugar for glycans)
-
This compound
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Optional: Hoechst 33342 or other nuclear stain
Procedure:
-
Cell Preparation: After metabolic incorporation of the azide precursor, gently wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.
-
Labeling Reaction:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 5-20 µM is a good starting point.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[10]
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound this compound.[10] Each wash should be for at least 5 minutes to reduce background fluorescence.
-
-
Optional Counterstaining:
-
If a nuclear counterstain is desired, incubate the cells with Hoechst 33342 (or another suitable stain) according to the manufacturer's protocol (typically for 10 minutes).[10]
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filter sets for AF 568 (e.g., TRITC/Cy3 channel).
Visualizations
Caption: Experimental workflow for live-cell labeling using this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. APDye 568 DBCO | Alexa Fluor® 568 DBCO equivalent | AxisPharm [axispharm.com]
- 4. pnas.org [pnas.org]
- 5. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dianabiotech.com [dianabiotech.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 丁香通-异常行为检测 [m.biomart.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Live-Cell Imaging with AF 568 DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key challenge in this field is the ability to specifically label and visualize biomolecules of interest without perturbing the natural cellular environment. The development of bioorthogonal chemistry, particularly copper-free click chemistry, has provided a robust solution for this challenge.[1][2][3] This document provides detailed application notes and protocols for live-cell imaging using AF 568 DBCO, a fluorescent probe that utilizes copper-free click chemistry for specific and efficient labeling of azide-modified biomolecules in living cells.[4][5]
This compound is a bright, photostable, and hydrophilic orange-fluorescent dye conjugated to a dibenzocyclooctyne (DBCO) group.[4][5] The DBCO moiety reacts specifically with azide groups via a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[4] This reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly within living systems without interfering with native biochemical processes.[1][2] The absence of a cytotoxic copper catalyst makes this method ideal for long-term live-cell imaging.[3][6]
The primary application of this compound in live-cell imaging is the visualization of metabolically labeled biomolecules.[7][8] Cells can be cultured with azide-modified metabolic precursors, such as sugars, amino acids, or fatty acids, which are incorporated into glycans, proteins, and lipids, respectively.[7][9] Subsequent labeling with this compound allows for the fluorescent imaging of these newly synthesized biomolecules.[6]
Key Applications
-
Glycan Imaging: Studying the localization, trafficking, and dynamics of glycans by metabolically labeling them with azide-modified sugars.[9][10]
-
Protein Labeling: Visualizing newly synthesized proteins by incorporating azide-containing amino acid analogs.
-
Lipid Visualization: Tracking the distribution and transport of lipids by metabolically labeling them with azide-functionalized fatty acids.
Quantitative Data
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Maximum Excitation Wavelength | 572-579 nm | [4][5][11] |
| Maximum Emission Wavelength | 598-603 nm | [4][5][11] |
| Molar Extinction Coefficient | ~88,000 cm⁻¹M⁻¹ | [6][12] |
| Recommended Laser Line | 561 nm or 568 nm | [6][12] |
| Molecular Weight | ~953.04 g/mol | [6][12] |
Table 2: Recommended Reagent Concentrations for Live-Cell Labeling
| Reagent | Concentration Range | Notes | Reference |
| Azide-Modified Metabolic Precursor | 25-200 µM | Optimal concentration is cell-type and precursor dependent. | [10] |
| This compound | 1-10 µM | Higher concentrations may increase background fluorescence. | [10] |
Signaling Pathways and Experimental Workflows
Principle of Live-Cell Labeling with this compound
The core of this technique is a two-step process involving metabolic labeling followed by copper-free click chemistry.
Principle of metabolic labeling and copper-free click chemistry.
Experimental Workflow for Live-Cell Imaging
A typical workflow for labeling and imaging live cells with this compound is outlined below.
Experimental workflow for live-cell imaging with this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azide-Modified Sugars
This protocol describes the incorporation of an azide-modified sugar into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
Azide-modified sugar analog (e.g., peracetylated N-azidoacetylmannosamine (Ac4ManNAz) for sialic acid labeling)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates or coverslips suitable for microscopy
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Prepare Azide-Sugar Stock Solution: Dissolve the azide-modified sugar in DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Metabolic Labeling:
-
The following day, remove the culture medium and replace it with fresh medium containing the azide-modified sugar at the desired final concentration (e.g., 25-50 µM).
-
As a negative control, treat a separate set of cells with medium containing an equivalent amount of DMSO.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar into cellular glycans. The optimal incubation time should be determined empirically for each cell type and precursor.
-
Protocol 2: Live-Cell Labeling with this compound and Imaging
This protocol details the labeling of azide-modified cells with this compound and subsequent imaging.
Materials:
-
Metabolically labeled cells from Protocol 1
-
This compound
-
DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for AF 568.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
Cell Washing:
-
Gently aspirate the medium containing the azide-modified sugar from the cells.
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.
-
-
This compound Labeling:
-
Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Add the labeling medium to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the extent of metabolic labeling.
-
-
Final Washes:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove any unreacted this compound.
-
-
Live-Cell Imaging:
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Use a filter set appropriate for AF 568 (Excitation/Emission: ~578/603 nm).
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Inefficient metabolic labeling.- Insufficient incubation time with this compound.- Incorrect filter set. | - Optimize the concentration of the azide-modified precursor and the incubation time.- Increase the incubation time with this compound.- Ensure the use of a filter set appropriate for AF 568. |
| High background fluorescence | - Incomplete removal of excess this compound.- Concentration of this compound is too high. | - Increase the number and duration of the washing steps after labeling.- Titrate the concentration of this compound to find the optimal balance between signal and background. |
| Cell toxicity/death | - Although copper-free, high concentrations of the DBCO reagent or prolonged incubation times can sometimes affect cell health. | - Reduce the concentration of this compound.- Decrease the labeling incubation time.- Ensure the imaging conditions (laser power, exposure time) are optimized to minimize phototoxicity. |
Conclusion
Live-cell imaging with this compound provides a powerful and versatile method for studying the dynamics of various biomolecules in their native cellular environment. By leveraging the principles of metabolic labeling and copper-free click chemistry, researchers can achieve highly specific and robust fluorescent labeling with minimal perturbation to the cells. The protocols and data presented here offer a comprehensive guide for the successful implementation of this technique in a wide range of research and drug discovery applications.
References
- 1. pnas.org [pnas.org]
- 2. Copper-free click chemistry for dynamic in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research News: Going Live With Click Chemistry: Berkeley Researchers Create a Copper-free Version of the Technique [www2.lbl.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. dianabiotech.com [dianabiotech.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: AF 568 DBCO Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and covalent labeling of proteins is a fundamental technique in modern biological research and drug development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for attaching probes to biomolecules. This application note provides detailed protocols for labeling azide-modified proteins with AF 568 DBCO, a bright and photostable fluorescent dye.[1]
Dibenzocyclooctyne (DBCO) is one of the most reactive cyclooctynes used in copper-free click chemistry, reacting specifically and efficiently with azide-tagged molecules to form a stable triazole linkage.[2][3] This reaction is biocompatible and can be performed in aqueous buffers under mild conditions, making it ideal for labeling sensitive proteins and for applications in living cells, as it does not require a cytotoxic copper catalyst.[1][2][4] AF 568 is a hydrophilic fluorophore with an excitation maximum of approximately 579 nm and an emission maximum of around 603 nm, making it suitable for various fluorescence-based applications such as microscopy, flow cytometry, and in-gel fluorescence scanning.[5][6][7]
Quantitative Data Summary
The efficiency of protein labeling with this compound can be assessed using several methods. The following table summarizes typical quantitative data that can be expected.
| Parameter | Method | Typical Result |
| Labeling Efficiency | Mass Spectrometry (e.g., ESI-MS) | >95% conversion of azide to triazole[1] |
| Protein Recovery | Desalting Spin Column Purification | >85%[8][9] |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | Can be calculated using the absorbance of the protein and the dye. |
| Purity | SDS-PAGE with In-Gel Fluorescence | A distinct fluorescent band corresponding to the molecular weight of the protein.[10] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with Azide Groups using L-Azidohomoalanine (AHA)
This protocol describes the incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells, creating an azide "handle" for subsequent labeling.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Culture mammalian cells to the desired confluency in complete medium.
-
Aspirate the complete medium and wash the cells twice with warm PBS.
-
Replace the medium with pre-warmed methionine-free medium.
-
Incubate the cells for 1-2 hours to deplete endogenous methionine.
-
Add AHA to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubate the cells for 4-24 hours to allow for AHA incorporation into newly synthesized proteins.[1]
-
After incubation, wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the cell lysate. The lysate containing azide-modified proteins is now ready for the click chemistry reaction.
Protocol 2: Labeling of Azide-Modified Proteins with this compound
This protocol details the copper-free click chemistry reaction between the azide-modified protein and this compound.
Materials:
-
Azide-modified protein sample (from Protocol 1 or other methods)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Store any unused stock solution at -20°C, protected from light and moisture.[8][11]
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein to a concentration of 1-5 mg/mL in the reaction buffer.[8]
-
Add the this compound stock solution to the protein solution to achieve a final concentration typically ranging from 10-100 µM. A 10- to 40-fold molar excess of the DBCO reagent over the protein is often a good starting point.[1][9] The optimal molar excess should be determined empirically for each specific protein.
-
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or overnight at 4°C, protected from light.[9][12] The reaction time can be optimized depending on the protein and desired degree of labeling.
-
The labeled protein is now ready for purification.
Protocol 3: Purification of Labeled Protein
This protocol describes the removal of unreacted this compound using a desalting spin column, a rapid and efficient method for proteins with molecular weights between 20 kDa and 150 kDa.[9] For higher purity, HPLC-based methods can be employed.[8]
Materials:
-
Labeled protein reaction mixture
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)
-
Collection tubes
-
PBS, pH 7.2
Procedure:
-
Equilibrate the Column: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with PBS.
-
Apply Sample: Slowly apply the reaction mixture to the center of the resin bed.
-
Centrifuge: Place the column in a collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).[9]
-
Collect Labeled Protein: The purified, labeled protein will be in the eluate in the collection tube. The unreacted this compound remains in the column resin.
-
Storage: Store the purified labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) or stabilizing protein (e.g., BSA) and store in aliquots at -20°C or -80°C.[13]
Protocol 4: Validation of Labeling by SDS-PAGE and In-Gel Fluorescence
This protocol allows for the confirmation of successful protein labeling.
Materials:
-
Labeled and purified protein sample
-
Unlabeled protein sample (as a control)
-
SDS-PAGE gel and running buffer
-
Fluorescence gel imager
Procedure:
-
Prepare the labeled and unlabeled protein samples for SDS-PAGE by adding loading buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
After electrophoresis, visualize the gel using a fluorescence imager with settings appropriate for AF 568 (Excitation: ~579 nm, Emission: ~603 nm). A fluorescent band should be observed at the molecular weight of the target protein in the lane with the labeled sample.
-
Optionally, the gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm that the fluorescence signal co-localizes with the protein of interest.
Experimental and Logical Diagrams
Caption: Experimental workflow for labeling azide-modified proteins with this compound.
Caption: Example signaling pathway (EGFR) leading to new protein synthesis and labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence | Inefficient azide incorporation. | Optimize AHA concentration and incubation time. Ensure the use of methionine-free medium.[1] |
| Degraded this compound. | Store the fluorescent probe protected from light and moisture. Use fresh stock solution.[1] | |
| Insufficient labeling. | Increase the molar excess of this compound or prolong the incubation time.[9] | |
| High background fluorescence | Incomplete removal of unreacted dye. | Increase the number and duration of wash steps after the labeling reaction. Ensure proper equilibration and use of the desalting column.[1] |
| Cell toxicity (live-cell imaging) | High concentration of labeling reagents. | Reduce the concentration of AHA and/or this compound. Reduce incubation times.[1] |
For research use only. Not for use in diagnostic procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. dianabiotech.com [dianabiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 荧光染料 | MCE [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. ulab360.com [ulab360.com]
Application Note: Protocol for Antibody Conjugation with AF 568 DBCO
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of an Alexa Fluor™ 568 (AF 568) equivalent dye functionalized with Dibenzocyclooctyne (DBCO) to an antibody of interest. The procedure utilizes a two-step process: first, the introduction of azide functional groups onto the antibody, followed by a copper-free click chemistry reaction with the DBCO-activated fluorescent dye.[1][2] This Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction, ensuring high specificity and stability of the final conjugate with minimal side reactions.[1][3][4] The resulting fluorescently labeled antibody is suitable for a wide range of applications, including flow cytometry, fluorescence microscopy, and western blotting.
Principle of the Reaction
The conjugation process is based on the highly efficient and specific reaction between a strained alkyne (DBCO) and an azide (N₃).
-
Antibody Modification: Primary amines (e.g., on lysine residues) on the antibody are reacted with an NHS-ester crosslinker containing an azide group (e.g., Azide-PEG4-NHS). This step introduces the necessary azide functionality onto the antibody.[]
-
Copper-Free Click Chemistry: The azide-modified antibody is then mixed with the AF 568 DBCO reagent. The strained ring of the DBCO group readily and covalently reacts with the azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][6]
Experimental Protocol
This protocol is divided into four main stages: Antibody Preparation & Azide Modification, Conjugation Reaction, Purification, and Characterization.
Stage 1: Antibody Preparation and Azide Modification
Materials:
-
Antibody of interest (IgG)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: Amine-free buffer such as PBS, pH 8.0-8.5
-
Azide-PEG4-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Buffer Exchange: The antibody must be in an amine-free buffer like PBS. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS (pH 7.4).[7] Remove any protein stabilizers like BSA or gelatin.[1]
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in Reaction Buffer (PBS, pH 8.0-8.5) for optimal labeling.[][7]
-
Prepare Azide Linker: Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.
-
Modification Reaction: Add a 10-fold molar excess of the Azide-PEG4-NHS Ester solution to the antibody solution.[] For example, for 1 nmol of a 150 kDa IgG, add 1 µL of the 10 mM azide linker stock.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle agitation.[]
-
Removal of Excess Linker: Purify the azide-modified antibody from the excess, unreacted azide linker using a desalting spin column according to the manufacturer's instructions.[7]
Stage 2: this compound Conjugation Reaction
Materials:
-
Azide-modified antibody (from Stage 1)
-
This compound
-
Anhydrous DMSO
Procedure:
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1] This solution can be stored at -20°C for 2-3 months.[1]
-
Conjugation Reaction: Add a 2 to 4-fold molar excess of this compound to the azide-modified antibody.[1] The final DMSO concentration in the reaction mixture should ideally be below 20%.
-
Incubation: Incubate the reaction overnight at 4°C with gentle mixing, protected from light.[1] Alternatively, incubate for 1-2 hours at room temperature.
Stage 3: Purification of the Antibody-Dye Conjugate
Materials:
-
Conjugation reaction mixture (from Stage 2)
-
Desalting spin columns or Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[7]
-
Storage Buffer (e.g., PBS, pH 7.4, with 0.02% sodium azide)
Procedure:
-
Purification: It is critical to remove the unconjugated this compound dye from the final conjugate.[8][9] This is achieved using a desalting spin column or by performing size-exclusion chromatography.[7]
-
Collection: Collect the fractions containing the labeled antibody, which will be visible as a colored band that elutes first. The free dye will elute later.
-
Storage: Store the purified antibody conjugate at 4°C in a storage buffer, protected from light. For long-term storage, consider adding a cryoprotectant like 50% glycerol and storing at -20°C.[10]
Stage 4: Characterization (Degree of Labeling)
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, must be determined to ensure optimal and reproducible performance.[8] A DOL between 2 and 10 is typically ideal for antibodies.[8][11]
Procedure:
-
Absorbance Measurement: Dilute the purified conjugate in PBS and measure its absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for AF 568, which is ~579 nm (Aₘₐₓ).[8][12]
-
DOL Calculation: Use the following formula to calculate the DOL:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
Dye Concentration (M) = Aₘₐₓ / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹)[8]
-
ε_dye: Molar extinction coefficient of AF 568 at its Aₘₐₓ (~92,000 M⁻¹cm⁻¹)
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). For AF 568, this is typically ~0.35.
-
Data Presentation: Key Reaction Parameters
The following table summarizes the recommended quantitative parameters for the conjugation protocol.
| Parameter | Recommended Value | Notes |
| Antibody Purity | >95% | Free of stabilizers like BSA or gelatin.[1] |
| Antibody Buffer | Amine-free (e.g., PBS) | Buffers like Tris or glycine will interfere with azide modification.[7] |
| Antibody Concentration | 2 - 10 mg/mL | Lower concentrations can reduce labeling efficiency.[7] |
| Azide Linker Molar Excess | 10x over antibody | Ensures efficient introduction of azide groups.[] |
| This compound Molar Excess | 2x - 4x over antibody | Higher ratios can be tested but may lead to over-labeling and quenching.[1][9] |
| Modification Reaction Time | 60 minutes at Room Temp | For Azide-PEG-NHS ester reaction.[] |
| Conjugation Reaction Time | Overnight at 4°C or 1-2h at RT | Protect from light to prevent photobleaching.[1] |
| Purification Method | Desalting/SEC Columns | Essential for removing unconjugated free dye.[8][9] |
| Optimal DOL | 2 - 10 | High DOL (>10) can cause fluorescence quenching and reduce antibody activity.[8][11] |
Workflow Visualization
The following diagram illustrates the complete workflow for the this compound antibody conjugation process.
Caption: Workflow for this compound conjugation to antibodies.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 12. dianabiotech.com [dianabiotech.com]
Application Notes and Protocols for AF 568 DBCO In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of specific RNA sequences within fixed cells and tissues using an azide-modified oligonucleotide probe followed by fluorescent labeling with AF 568 DBCO via copper-free click chemistry. This method offers a robust and highly specific alternative to traditional in situ hybridization (ISH) techniques that rely on antibody-based detection of labeled probes.
Principle
The this compound in situ hybridization protocol is a two-step process. First, an oligonucleotide probe containing an azide modification is hybridized to the target RNA sequence within the cell or tissue. Second, the azide-labeled probe is detected through a bioorthogonal reaction with this compound. DBCO (Dibenzocyclooctyne) reacts specifically and covalently with the azide group in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly efficient, occurs under physiological conditions without the need for a cytotoxic copper catalyst, and results in stable labeling of the target RNA with the bright and photostable AF 568 fluorophore.[1][2][3]
Key Features:
-
High Specificity: The bioorthogonal nature of the click chemistry reaction minimizes off-target labeling.[1][2]
-
High Sensitivity: The brightness and photostability of the AF 568 dye allow for the detection of low-abundance RNA targets.[4]
-
Copper-Free: Avoids the cytotoxicity associated with copper-catalyzed click chemistry, preserving cellular morphology.[1][2]
-
Versatility: This protocol can be adapted for various sample types, including cultured cells and tissue sections.
Materials and Reagents
| Reagent | Supplier | Comments |
| Azide-Modified Oligonucleotide Probe | Custom Synthesis | Design probes to be 20-50 nucleotides in length with a GC content of 40-60%. Azide modifications can be incorporated at the 3' or 5' end.[5][6] |
| This compound | Various | Store at -20°C, protected from light.[7] |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | Prepare a fresh 4% (w/v) solution in 1X PBS for fixation. Handle in a fume hood. |
| Phosphate-Buffered Saline (PBS), RNase-free | Various | |
| Hybridization Buffer | Prepare in-house | 50% formamide, 5X SSC, 50 µg/mL heparin, 1X Denhardt's solution, 0.1% Tween-20, 500 µg/mL yeast tRNA. |
| 20X Saline-Sodium Citrate (SSC) Buffer | Various | |
| Proteinase K | Various | |
| DAPI (4',6-diamidino-2-phenylindole) | Various | For nuclear counterstaining. |
| Mounting Medium | Various | Antifade mounting medium is recommended. |
Experimental Protocols
I. Sample Preparation
A. Cultured Cells on Coverslips
-
Seed cells on sterile glass coverslips in a petri dish and culture overnight.
-
Aspirate the culture medium and wash the cells twice with ice-cold 1X PBS.
-
Fix the cells with 4% PFA in 1X PBS for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
Proceed to the hybridization step.
B. Paraffin-Embedded Tissue Sections
-
Deparaffinize the tissue sections by incubating them in xylene twice for 5 minutes each.
-
Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, 70%, and 50% ethanol.
-
Wash with 1X PBS for 5 minutes.
-
Permeabilize the tissue by incubating with Proteinase K (10 µg/mL in 1X PBS) for 10 minutes at 37°C.
-
Wash twice with 1X PBS.
-
Post-fix with 4% PFA in 1X PBS for 10 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
II. In Situ Hybridization
-
Pre-hybridize the samples by incubating them in hybridization buffer for 1 hour at 37°C in a humidified chamber.
-
Dilute the azide-modified oligonucleotide probe in hybridization buffer to a final concentration of 1-10 µM.
-
Denature the probe by heating at 85°C for 5 minutes, then immediately place on ice.
-
Remove the pre-hybridization buffer and add the diluted probe to the samples.
-
Incubate overnight at 37°C in a humidified chamber.
-
Wash the samples with 2X SSC/50% formamide at 37°C for 30 minutes.
-
Wash with 2X SSC at 37°C for 15 minutes.
-
Wash with 1X SSC at room temperature for 15 minutes.
III. Copper-Free Click Chemistry Reaction
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to a final concentration of 10-50 µM in 1X PBS.
-
Add the this compound solution to the samples and incubate for 1-2 hours at room temperature, protected from light.
-
Wash the samples three times with 1X PBS containing 0.1% Tween-20 for 10 minutes each to remove unbound dye.
IV. Counterstaining and Mounting
-
Counterstain the nuclei by incubating the samples with DAPI (300 nM in 1X PBS) for 5 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Seal the coverslips with nail polish and allow them to dry.
V. Imaging
-
Image the samples using a fluorescence microscope equipped with appropriate filter sets for AF 568 (Excitation/Emission: ~579/603 nm) and DAPI (Excitation/Emission: ~358/461 nm).[4][7]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Probe Design | ||
| Probe Length | 20-50 nucleotides | Longer probes may increase signal but also background. |
| GC Content | 40-60% | To ensure specific binding at the hybridization temperature. |
| Hybridization | ||
| Probe Concentration | 1-10 µM | Optimal concentration should be determined empirically. |
| Hybridization Temperature | 37°C | May need to be optimized based on the melting temperature (Tm) of the probe. |
| Hybridization Time | 12-16 hours (overnight) | |
| Click Reaction | ||
| This compound Concentration | 10-50 µM | Higher concentrations may lead to increased background. |
| Incubation Time | 1-2 hours | Longer incubation times may improve signal but can also increase background. |
| Incubation Temperature | Room Temperature | |
| Imaging | ||
| AF 568 Excitation Wavelength (max) | ~579 nm | [4][7] |
| AF 568 Emission Wavelength (max) | ~603 nm | [4][7] |
Diagrams
Caption: Experimental workflow for this compound in situ hybridization.
Caption: Schematic of the detection principle.
References
- 1. pnas.org [pnas.org]
- 2. Copper-free click chemistry for the in situ crosslinking of photodegradable star polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. dianabiotech.com [dianabiotech.com]
- 5. Azide C3 Modified Oligo Synthesis [biosyn.com]
- 6. Azide C2 NHS Modified Oligo Synthesis [biosyn.com]
- 7. medchemexpress.com [medchemexpress.com]
Step-by-Step Guide to Cell Labeling with AF 568 DBCO for Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive protocol for the fluorescent labeling of cellular glycans using a two-step process involving metabolic labeling with an azide-modified sugar and subsequent copper-free click chemistry with Alexa Fluor 568 DBCO (AF 568 DBCO). This bioorthogonal labeling strategy allows for the specific and efficient visualization of glycans in living or fixed cells with minimal perturbation to the biological system. AF 568 is a bright and photostable orange-fluorescent dye, making it an excellent choice for various fluorescence microscopy applications. The dibenzocyclooctyne (DBCO) group is highly reactive towards azides, enabling a rapid and catalyst-free reaction, which is ideal for live-cell imaging.
The workflow begins with the metabolic incorporation of an azide-containing monosaccharide, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz), into the cellular glycan synthesis pathway. Cells internalize this sugar analog and process it, ultimately displaying azide groups on the surface of their glycoproteins. These azide groups then serve as a handle for covalent modification with the this compound probe.
Data Presentation
| Parameter | Value | Notes |
| This compound Excitation Max. | 572-579 nm | Optimally excited by the 568 nm laser line. |
| This compound Emission Max. | 598-603 nm | Emits in the orange region of the spectrum. |
| Azide Sugar (Ac4ManNAz) Conc. | 10-50 µM | Optimal concentration should be determined empirically for each cell line. |
| This compound Conc. for Live Cells | 5-20 µM | Higher concentrations may lead to increased background. |
| This compound Conc. for Fixed Cells | 10-20 µM | |
| Incubation Time (Metabolic Labeling) | 1-3 days | Dependent on the cell type and proliferation rate. |
| Incubation Time (this compound) | 30-60 minutes | Longer incubation may increase non-specific binding. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Experimental Protocols
This protocol is divided into two main stages: metabolic labeling of cells with an azide-modified sugar and the subsequent fluorescent labeling with this compound.
Part 1: Metabolic Labeling of Cells with Azide-Modified Sugar (Ac4ManNAz)
-
Cell Seeding: Seed the cells of interest onto a suitable culture vessel (e.g., glass-bottom dishes or coverslips) at a density that will ensure they are in a logarithmic growth phase at the time of labeling.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile, tissue-culture grade Dimethyl Sulfoxide (DMSO).
-
Metabolic Incorporation: The following day, add the Ac4ManNAz stock solution directly to the complete cell culture medium to achieve a final concentration of 10-50 µM. Gently swirl the plate to ensure even distribution. As a negative control, a separate culture should be treated with an equivalent volume of DMSO.
-
Incubation: Return the cells to the incubator and culture for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO2). The optimal incubation time will vary depending on the cell type and its metabolic rate.
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azide sugar.
Part 2: Fluorescent Labeling with this compound
This part of the protocol can be adapted for either live or fixed cell imaging.
-
Prepare Staining Solution: Prepare a 5-20 µM working solution of this compound in pre-warmed complete cell culture medium. Protect the solution from light.
-
Labeling Reaction: Remove the PBS from the washed cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three to four times with pre-warmed culture medium to remove any unbound this compound.
-
Imaging: The cells are now ready for immediate imaging using a fluorescence microscope equipped with appropriate filters for AF 568 (e.g., a Texas Red filter set). For live cell imaging, it is recommended to use a microscope stage with environmental control (37°C, 5% CO2).
-
Fixation: After the metabolic labeling and washing steps from Part 1, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): If labeling intracellular targets is desired, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. For cell surface labeling, skip this step.
-
Washing: If permeabilized, wash the cells three times with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes at room temperature.
-
Prepare Staining Solution: Prepare a 10-20 µM working solution of this compound in PBS.
-
Labeling Reaction: Remove the blocking buffer (if used) and add the this compound staining solution to the cells.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): The cell nuclei can be counterstained with a suitable dye like DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells can now be imaged using a fluorescence microscope.
Mandatory Visualizations
Caption: Bioorthogonal labeling of cell surface glycans.
Caption: Experimental workflow for this compound cell labeling.
Application Notes and Protocols for AF 568 DBCO in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 568 DBCO is a bright and photostable fluorescent dye belonging to the rhodamine family, conjugated to a dibenzocyclooctyne (DBCO) group. This moiety allows for covalent labeling of azide-modified biomolecules via copper-free click chemistry, a bioorthogonal reaction that is highly specific and biocompatible.[1][2] These characteristics make this compound an excellent probe for super-resolution microscopy (SRM) techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy, enabling the visualization of cellular structures with nanoscale resolution.
These application notes provide detailed protocols for the use of this compound in STORM and STED microscopy, including metabolic labeling, immunofluorescence, and live-cell imaging.
Core Properties and Quantitative Data
This compound exhibits photophysical properties that are well-suited for super-resolution imaging. Its brightness and photostability allow for the acquisition of high-quality data with a good signal-to-noise ratio. The quantitative data for AF 568 and its spectrally similar analogue, Alexa Fluor 568, are summarized below for easy comparison.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~572-579 nm | Compatible with common laser lines (e.g., 561 nm or 568 nm).[1][2] |
| Emission Maximum (λem) | ~598-603 nm | Emits in the orange-red region of the spectrum.[1][2] |
| Molecular Weight | ~953 g/mol | |
| Storage Conditions | -20°C in the dark, desiccated | Can be transported at room temperature for up to 3 weeks.[1] Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] |
| Localization Precision (STORM) | ~23 nm | For Alexa Fluor 568, dependent on imaging conditions and buffer.[3] |
| Photon Count per Localization (STORM) | ~1700-2800 | For Alexa Fluor 568, dependent on imaging buffer and laser power.[4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Sugars for Live-Cell Super-Resolution Imaging
This protocol describes the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by labeling with this compound for live-cell imaging.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
This compound
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), warm
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency in complete medium.
-
Wash the cells once with warm PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50 µM) and incubate for 4-24 hours. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
-
-
This compound Labeling:
-
After metabolic labeling, wash the cells twice with warm PBS.
-
Add pre-warmed live-cell imaging medium containing this compound at a final concentration of 5-20 µM.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[5]
-
Wash the cells three times with warm live-cell imaging medium to remove unbound dye.
-
-
Imaging:
-
The cells are now ready for live-cell STORM or STED imaging. Proceed to the respective imaging protocols.
-
Live-cell labeling workflow.
Protocol 2: Immunofluorescence Staining with this compound-Conjugated Antibodies for Fixed-Cell Super-Resolution Imaging
This protocol outlines the use of a secondary antibody conjugated to this compound for immunofluorescence labeling of fixed cells. This requires an azide-modified primary antibody.
Materials:
-
Cells grown on #1.5 glass coverslips
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Azide-modified primary antibody
-
This compound-conjugated secondary antibody
-
Mounting medium suitable for STORM or STED
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Immunolabeling:
-
Block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with the azide-modified primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Sample Mounting:
-
Mount the coverslip onto a microscope slide using a mounting medium optimized for the chosen super-resolution technique (see STORM and STED imaging protocols).
-
Immunofluorescence workflow.
Protocol 3: (d)STORM Imaging
This protocol is for direct STORM (dSTORM) imaging of fixed cells labeled with this compound.
Materials:
-
Labeled sample from Protocol 2
-
STORM imaging buffer (see below)
-
Super-resolution microscope equipped for STORM
STORM Imaging Buffer Preparation (MEA-based): [6]
-
Buffer A: 10 mM Tris-HCl (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris-HCl (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose
-
GLOX solution: 14 mg glucose oxidase + 50 µL catalase (17 mg/mL) in 200 µL Buffer A.
-
1 M MEA solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCl.
-
Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution.
Imaging Procedure:
-
Microscope Setup:
-
Mount the sample on the STORM microscope.
-
Locate the region of interest using a low laser power.
-
-
Image Acquisition:
-
Replace the PBS or mounting medium with freshly prepared STORM imaging buffer.
-
Illuminate the sample with a high laser power (e.g., 1-2 kW/cm²) using a 561 nm or 568 nm laser to induce photoswitching of the AF 568 fluorophores into a dark state.
-
Acquire a time-series of images (typically 10,000-50,000 frames) with a camera exposure time of 10-30 ms.
-
A low-power 405 nm laser can be used to facilitate the return of fluorophores from the dark state to the emissive state.
-
-
Data Analysis:
-
Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM) to identify and localize the single-molecule blinking events.
-
Reconstruct the final super-resolved image from the localization data.
-
Protocol 4: STED Imaging
This protocol provides general guidelines for STED imaging of fixed cells labeled with this compound.
Materials:
-
Labeled sample from Protocol 2
-
STED-compatible mounting medium (e.g., ProLong Gold, Abberior Mount Solid)
-
Super-resolution microscope equipped for STED
Imaging Procedure:
-
Sample Mounting:
-
Mount the coverslip with the labeled cells in a STED-compatible mounting medium. Allow the medium to cure according to the manufacturer's instructions.
-
-
Microscope Setup:
-
Mount the sample on the STED microscope.
-
Use an excitation laser of ~568 nm and a STED depletion laser of ~775 nm.
-
Align the excitation and STED laser beams.
-
-
Image Acquisition:
-
Locate the region of interest using the confocal mode of the microscope.
-
Switch to STED mode and adjust the STED laser power to achieve the desired resolution. Higher STED power generally leads to better resolution but can also increase photobleaching.
-
Optimize the pixel size, scan speed, and averaging to obtain a high-quality super-resolved image.
-
For live-cell STED imaging, it is crucial to minimize the light dose to reduce phototoxicity. Use lower laser powers and faster scan speeds.[7]
-
Application Example: Visualizing Membrane Protein Organization
This compound, in conjunction with metabolic labeling and super-resolution microscopy, is a powerful tool to study the organization of proteins on the plasma membrane. For instance, by metabolically labeling all newly synthesized proteins with an azide-containing amino acid and subsequently reacting them with this compound, one can visualize the distribution of the entire proteome on the cell surface.[8] This allows for the investigation of protein clustering, organization in membrane domains, and changes in response to cellular signaling events.
Visualizing membrane proteins.
References
- 1. Evaluation of Slowfade Diamond as a buffer for STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. microscopyu.com [microscopyu.com]
- 5. benchchem.com [benchchem.com]
- 6. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MyScope [myscope.training]
- 8. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with AF 568 DBCO
Welcome to the technical support center for troubleshooting issues with AF 568 DBCO. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to low or no fluorescence signal in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bright, photostable orange fluorescent dye attached to a dibenzocyclooctyne (DBCO) group.[1][2][3] It is used for fluorescently labeling azide-modified biomolecules through a copper-free click chemistry reaction, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][4] This method is ideal for labeling molecules in living cells and whole organisms where the cytotoxicity of copper catalysts is a concern.[1][2][3]
Q2: What are the spectral properties of this compound?
The spectral properties of AF 568 can vary slightly between manufacturers, but generally fall within the following ranges:
Q3: How should I store this compound?
Proper storage is crucial to maintain the dye's reactivity. This compound should be stored at -20°C, protected from light, and kept in a desiccated environment.[1][6] For stock solutions in DMSO, it is recommended to store them at -20°C for up to 2-3 months or at -80°C for up to 6 months.[5][7] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.[6][8]
Troubleshooting Guide: Low or No Fluorescence Signal
A weak or absent signal can be frustrating. The following sections outline potential causes and solutions to help you diagnose and resolve the issue.
Problem 1: Very weak or no specific signal.
This is one of the most common issues and can arise from problems with the reagents, the reaction itself, or the imaging setup.
Potential Causes & Solutions:
-
Degraded this compound: The DBCO group can lose reactivity over time, especially with improper storage.[7]
-
Solution: Use a fresh vial of this compound. To minimize light exposure and freeze-thaw cycles, aliquot the main stock.[6]
-
-
Insufficient Azide-Modified Molecule: The target molecule may not have been successfully labeled with an azide, or the azide group may be inaccessible.
-
Solution: Verify the incorporation of the azide group using an independent method like mass spectrometry if possible. Ensure the experimental design allows for the azide tag to be accessible to the DBCO dye.[6]
-
-
Inefficient Click Reaction: The reaction conditions may not be optimal.
-
Solution: Increase the incubation time and/or temperature. Reactions are typically more efficient at higher concentrations and temperatures (ranging from 4-37°C), with incubation times that can extend up to 12-24 hours.[9] Also, ensure your reaction buffer does not contain sodium azide, as it will compete with the azide-labeled biomolecule.[7][9]
-
-
Low Abundance of Target Molecule: If your target is not highly expressed, the signal will inherently be low.
-
Solution: Consider using a signal amplification strategy if you are trying to detect a low-abundance biomolecule.[10]
-
Problem 2: High background fluorescence obscuring the signal.
High background can make it difficult to distinguish the specific signal from noise.
Potential Causes & Solutions:
-
Excess this compound: Using too high a concentration of the dye can lead to non-specific binding.
-
Solution: Perform a titration to determine the optimal concentration of this compound. A typical starting concentration is around 20 µM, but this can be lowered if high background is an issue.[10]
-
-
Inefficient Washing: Unbound dye will contribute to background fluorescence.
-
Non-Specific Binding: The dye may be binding to cellular components other than the target.
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can mask the signal from your dye.
-
Precipitation of Reagents: The this compound may have precipitated out of solution.
-
Solution: Ensure all components are fully dissolved. Before use, you can centrifuge the stock solution at high speed to pellet any aggregates and use the supernatant.[11]
-
Problem 3: Signal is present but photobleaches quickly.
Photobleaching is the irreversible destruction of a fluorophore by light. While AF 568 is relatively photostable, excessive exposure can lead to signal loss.[6][12]
Potential Causes & Solutions:
-
Excessive Exposure to Excitation Light: Leaving the sample under the microscope's light source for too long will cause the dye to fade.
-
Incorrect Imaging Settings: High laser power or long exposure times can accelerate photobleaching.
-
Solution: Optimize your microscope settings. Reduce the laser power and use the shortest exposure time that still provides a good signal.
-
-
Lack of Antifade Reagent: The mounting medium can affect the photostability of the dye.
Quantitative Data Summary
| Parameter | Recommended Starting Concentration/Time | Potential Optimization Range |
| This compound Concentration | 20 µM[10] | 2 - 50 µM |
| Incubation Time | 30-60 minutes[6] | 30 minutes to 24 hours[9] |
| Incubation Temperature | Room Temperature | 4 - 37 °C[9] |
| Washing Steps | 3 washes, 5 minutes each[6] | 3-5 washes, 5-15 minutes each[11] |
Experimental Protocols
General Protocol for Labeling Azide-Modified Molecules in Fixed Cells
-
Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.[10]
-
Permeabilization (if required): For intracellular targets, incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS.[10]
-
Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[10]
-
Click Reaction: Prepare the click reaction cocktail containing this compound immediately before use. Remove the blocking buffer and add the reaction cocktail to the cells.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[6]
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.[6]
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.[10]
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for AF 568.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. dianabiotech.com [dianabiotech.com]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AF 568 DBCO Photobleaching Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photobleaching issues with AF 568 DBCO during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bright, photostable, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This allows for its use in copper-free "click chemistry" reactions, enabling the labeling of azide-modified biomolecules in a variety of applications, including live-cell imaging, super-resolution microscopy, and flow cytometry. Its high photostability compared to traditional dyes like FITC and Cy3 makes it a preferred choice for imaging applications requiring prolonged or intense illumination.[1][2]
Q2: What is photobleaching and why is it a problem?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal during imaging experiments.[3][4] This can be problematic as it can lead to a poor signal-to-noise ratio, limit the duration of imaging experiments, and complicate the quantitative analysis of fluorescence intensity.
Q3: How photostable is this compound compared to other dyes?
This compound, which is structurally identical to Alexa Fluor 568, is known for its superior photostability compared to many other fluorescent dyes in the same spectral range.[1][2][5][6] Studies have shown that Alexa Fluor 568 has a brighter fluorescence and higher photostability than fluorescein isothiocyanate (FITC).[1][5][6] While direct quantitative comparisons of photobleaching rates for the alkyne-functionalized versions of these dyes under identical conditions are not always available, the Alexa Fluor™ dye family is widely recognized for its superior resistance to photobleaching compared to traditional cyanine and rhodamine dyes.[2]
Quantitative Data Summary
The following tables summarize key quantitative properties of AF 568 and comparable dyes.
Table 1: Spectroscopic and Photophysical Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield |
| AF 568 | 578 | 603 | 91,300 | 0.69[7] |
| TAMRA | 555 | 580 | 91,000 | ~0.41 |
| Cy3 | 550 | 570 | 150,000 | ~0.15 |
Data compiled from various sources. The quantum yield of TAMRA and Cy3 can vary depending on the conjugation and local environment.
Table 2: Relative Photostability Comparison
| Fluorophore | Relative Photostability |
| AF 568 | High |
| FITC | Low |
| Cy3 | Moderate |
This table provides a qualitative comparison based on multiple studies.[1][2][5][6] Quantitative photobleaching rates are highly dependent on experimental conditions.
Troubleshooting Guides
Issue 1: Rapid loss of fluorescence signal during imaging.
This is a classic sign of photobleaching. Here are steps to mitigate this issue:
-
Reduce Excitation Light Intensity: This is the most critical factor. Lower the laser power or use neutral density filters to attenuate the light source to the minimum level required for a good signal-to-noise ratio.[4]
-
Minimize Exposure Time: Use the shortest possible exposure time that still provides a clear image. Avoid unnecessarily long exposures or continuous illumination when not actively acquiring data.[4]
-
Use an Antifade Mounting Medium: For fixed samples, using a commercially available antifade reagent can significantly reduce photobleaching.[8] Popular choices include those containing n-propyl gallate or other antioxidants.
-
Optimize Imaging Buffer for Live-Cell Imaging: For live-cell experiments where traditional antifade reagents may be toxic, consider using specialized live-cell imaging media containing antioxidants.[4][9]
-
Choose the Right Imaging System: For live-cell imaging, camera-based confocal systems can be gentler than point-scanning confocals.[10]
Issue 2: No or very weak initial fluorescence signal.
While this could be a photobleaching issue if the sample was inadvertently exposed to light, it can also be due to other factors:
-
Improper Storage and Handling: this compound is light-sensitive and should be stored at -20°C in the dark and protected from moisture.[11] Repeated freeze-thaw cycles should be avoided. Prepare aliquots to minimize light exposure to the main stock.
-
Inefficient Labeling: Ensure that the click chemistry reaction between this compound and your azide-modified molecule has been optimized. This includes checking the concentration of reactants, reaction time, and temperature.
-
Incorrect Microscope Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of AF 568 (Excitation/Emission: ~578/603 nm).
Issue 3: High background or non-specific staining.
High background can obscure the specific signal and may be exacerbated by high laser power used to compensate for a weak signal, leading to faster photobleaching of the specific signal.
-
Thorough Washing Steps: Ensure that all unbound dye is washed away after the labeling reaction.
-
Use of Blocking Agents: For immunofluorescence applications, use appropriate blocking buffers to minimize non-specific antibody binding.
-
Consider Autofluorescence: Some cells and tissues have endogenous fluorescence (autofluorescence). Include an unstained control to assess the level of autofluorescence and consider using imaging channels where it is minimal.
Experimental Protocols
Protocol 1: A General Method for Quantifying Photobleaching Rate
This protocol provides a basic framework for measuring and comparing the photobleaching rate of this compound under your specific experimental conditions.
Objective: To determine the photobleaching kinetics of this compound-labeled samples.
Materials:
-
This compound-labeled sample (e.g., fixed cells, immobilized proteins)
-
Fluorescence microscope with a suitable laser line (e.g., 561 nm or 568 nm) and detector
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your this compound-labeled sample as you would for a typical imaging experiment.
-
Microscope Setup:
-
Turn on the microscope and laser.
-
Select the appropriate objective lens and filter set for AF 568.
-
Set the laser power, exposure time, and other acquisition parameters to the values you intend to use in your experiment. It is crucial to keep these parameters constant throughout the measurement.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Acquire a time-lapse series of images of the ROI. The time interval and total duration of the acquisition will depend on how quickly the fluorophore photobleaches. A good starting point is to acquire an image every 5-10 seconds for 2-5 minutes.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Define an ROI around the fluorescently labeled structure and another ROI in a background area.
-
Measure the mean fluorescence intensity within both ROIs for each time point.
-
Subtract the background intensity from the signal intensity for each time point.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time. This will give you the photobleaching curve.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.
Caption: A troubleshooting workflow for addressing photobleaching issues with this compound.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching [evidentscientific.com]
- 4. biocompare.com [biocompare.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. emsdiasum.com [emsdiasum.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing AF568 DBCO Labeling
This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the concentration of Alexa Fluor 568 DBCO for successful labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing weak or no fluorescence signal after labeling. What are the possible causes and solutions?
A1: Weak or no fluorescence is a common issue that can stem from several factors throughout the experimental workflow.
| Possible Cause | Recommended Solution |
| Inefficient Azide Incorporation | Optimize the concentration and incubation time of the azide-modified precursor (e.g., L-azidohomoalanine, AHA). Ensure you are using a methionine-free medium when labeling with AHA to maximize its incorporation into newly synthesized proteins.[1] |
| Degraded AF568 DBCO Reagent | DBCO reagents are sensitive to moisture and light.[2] Store the reagent desiccated at -20°C and protected from light.[3][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[5] |
| Suboptimal Reaction Conditions | Reactions are more efficient at higher concentrations.[6] Ensure the buffer used is free of primary amines (like Tris or glycine) and, critically, sodium azide, which will react with the DBCO group.[2][6][7] The reaction pH should be between 7.2 and 8.0.[2] |
| Insufficient Incubation Time | While reactions are typically fast, incubating for longer periods (e.g., 4-12 hours or overnight at 4°C) can improve labeling efficiency, especially if concentrations are low.[6][8] |
| Steric Hindrance | The physical bulk of the molecules being conjugated can prevent the DBCO and azide groups from reacting.[2] Consider using a DBCO reagent with a longer spacer arm, like a PEG linker, to increase flexibility and reduce hindrance.[2] |
Q2: My labeled samples have high background fluorescence. How can I reduce it?
A2: High background can obscure your specific signal. The following steps can help minimize nonspecific binding and background noise.
| Possible Cause | Recommended Solution |
| Excess Unbound AF568 DBCO | Ensure thorough washing steps after the labeling incubation to remove all unbound dye.[1] For protein labeling, excess reagent can be removed by dialysis or desalting columns.[5] |
| High Concentration of Labeling Reagent | Using too high a concentration of AF568 DBCO can lead to nonspecific binding. Titrate the DBCO concentration to find the optimal balance between signal and background.[9] |
| Nonspecific Binding of the Dye | The hydrophobic nature of the DBCO group can cause it to stick nonspecifically to cells or proteins.[2] Using a DBCO reagent with a hydrophilic PEG spacer can improve solubility and reduce this issue.[5][6] For imaging, consider using a blocking solution like Image-iT FX Signal Enhancer.[10] |
| Protein Aggregation/Precipitation | Over-labeling a protein can cause it to aggregate and precipitate, which can appear as fluorescent puncta.[2][11] Reduce the molar excess of the DBCO reagent in the labeling reaction.[11] |
| Autofluorescence | Biological samples, particularly fixed tissues, can have endogenous fluorescence. This can be addressed by using an autofluorescence quenching kit or by imaging in a spectral channel where autofluorescence is lower.[10] |
Q3: I'm performing live-cell imaging and observing cell toxicity. What can I do?
A3: Cell health is paramount in live-cell imaging. Toxicity is often related to reagent concentrations.
| Possible Cause | Recommended Solution |
| High Concentration of AF568 DBCO | High concentrations of labeling reagents can be toxic to cells.[1] Reduce the concentration of AF568 DBCO to the lowest effective level (e.g., starting at 5 µM and titrating down).[1] |
| Extended Incubation Time | Long exposure to labeling reagents can stress cells. Reduce the incubation time to the minimum required for sufficient signal (e.g., 30-60 minutes).[1] |
| Contamination with Copper (if applicable) | AF568 DBCO is used for copper-free click chemistry (SPAAC), which is ideal for live-cell imaging because it avoids the cytotoxicity associated with copper catalysts used in CuAAC reactions.[1][8][12] Ensure no copper is inadvertently introduced into your live-cell workflow. |
Quantitative Data Summary for AF568 DBCO Labeling
The optimal concentration and reaction parameters for AF568 DBCO depend on the specific application. The table below provides recommended starting points for optimization.
| Parameter | Application | Recommended Range | Source(s) |
| AF568 DBCO Concentration | Live-Cell Imaging | 5 - 20 µM | [1] |
| Labeling in Cell Lysate | 10 - 100 µM | [1] | |
| Molar Excess (DBCO:Molecule) | Antibody/Protein Labeling | 10x to 50x (empirical optimization needed) | [5][6] |
| Oligonucleotide Labeling | 2x to 4x (DBCO-molecule to azide-oligo) | [7][8] | |
| Incubation Time | Live-Cell Imaging | 30 - 60 minutes | [1] |
| Cell Lysate Labeling | 1 - 2 hours at room temperature | [1] | |
| Antibody/Oligo Conjugation | 2 - 12 hours at room temperature (or overnight at 4°C) | [6][8] | |
| pH | Protein Labeling (amine-reactive) | 7.2 - 8.0 | [2] |
Experimental Protocols
Here are detailed protocols for common AF568 DBCO labeling workflows.
Protocol 1: Metabolic Labeling of Proteins with L-azidohomoalanine (AHA)
This protocol describes the incorporation of the azide-containing methionine analog, AHA, into newly synthesized proteins in cultured mammalian cells.
-
Cell Culture: Plate cells in a complete medium.
-
Methionine Starvation: Once cells reach the desired confluency, aspirate the medium, wash once with warm PBS, and replace it with pre-warmed methionine-free medium.[1]
-
AHA Incorporation: Supplement the methionine-free medium with the desired concentration of AHA (typically 25-50 µM).[1]
-
Incubation: Incubate the cells for 4-24 hours to allow for AHA incorporation into proteins.[1]
-
Washing: After incubation, wash the cells twice with cold PBS.[1]
-
Proceed to Labeling: The cells are now ready for either live-cell labeling (Protocol 3) or cell lysis followed by lysate labeling (Protocol 2).
Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysates
This protocol is for labeling azide-modified proteins (from Protocol 1) in a cell lysate via copper-free click chemistry.
-
Cell Lysis: Lyse the AHA-labeled cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify Protein: Determine the protein concentration of the cell lysate.[1]
-
Prepare Reaction: In a microcentrifuge tube, combine the azide-modified protein lysate (e.g., 50 µg) with AF568 DBCO. The final concentration of AF568 DBCO should be optimized, typically starting in the 10-100 µM range.[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
Analysis: The labeled protein sample is now ready for downstream analysis such as SDS-PAGE, Western blot, or mass spectrometry.
Protocol 3: Live-Cell Labeling of Azide-Modified Proteins (SPAAC)
This protocol uses Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for labeling azide-modified proteins in living cells.
-
Metabolic Labeling: Prepare cells with metabolically incorporated azides as described in Protocol 1.
-
Wash Cells: Wash the cells twice with warm PBS.[1]
-
Prepare Labeling Medium: Add AF568 DBCO to pre-warmed live-cell imaging medium to a final concentration of 5-20 µM.[1]
-
Incubation: Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[1]
-
Remove Unbound Dye: Wash the cells three times with warm live-cell imaging medium.[1]
-
Imaging: The cells are now ready for fluorescence microscopy imaging. Optional: A nuclear stain like Hoechst 33342 can be used for co-localization.[1]
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in an AF568 DBCO labeling experiment.
Caption: Workflow for optimizing AF568 DBCO labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. vectorlabs.com [vectorlabs.com]
Technical Support Center: AF 568 DBCO Non-Specific Binding Issues
Welcome to the technical support center for AF 568 DBCO. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot non-specific binding and other issues that may be encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bright, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] It is widely used in copper-free click chemistry, specifically in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2][3] This allows for the fluorescent labeling of azide-containing biomolecules in living cells, whole organisms, and fixed samples with high specificity and efficiency.[1][2]
Q2: What are the main causes of high background fluorescence and non-specific binding with this compound?
High background fluorescence is a common issue and can stem from several sources:
-
Non-Specific Binding of the Dye: The this compound probe can adhere to cellular components or surfaces through hydrophobic and electrostatic interactions.[4]
-
Excess Dye Concentration: Using a higher concentration of this compound than necessary increases the likelihood of non-specific binding.[5]
-
Insufficient Washing: Inadequate washing steps after the click reaction can leave unbound dye in the sample, contributing to diffuse background.[5]
-
Dye Aggregates: this compound can form aggregates, which appear as bright fluorescent puncta and bind non-specifically.
-
Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH and flavins.
-
Thiol Reactivity: While the reaction with azides is much faster, cyclooctynes like DBCO can react non-specifically with free thiols (e.g., in cysteine residues) at a slower rate.[6]
Q3: Is this compound suitable for live-cell imaging?
Yes, this compound is well-suited for live-cell imaging because it is used in copper-free click chemistry (SPAAC).[2][7] This avoids the cytotoxicity associated with the copper catalyst required for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
Problem 1: High, diffuse background fluorescence across the entire sample.
This often indicates the presence of unbound fluorophore or high cellular autofluorescence.[5]
| Possible Cause | Solution |
| Excess this compound Concentration | Perform a titration experiment to determine the optimal dye concentration. Start with a concentration in the range of 1-5 µM and test 2-fold and 5-fold lower concentrations to find the lowest concentration that gives a good specific signal with minimal background.[4] |
| Insufficient Washing | Increase the number of washing steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes).[5] Incorporate a mild non-ionic detergent, such as Tween-20 or Triton X-100, in the wash buffer to help remove non-specifically bound dye.[5] |
| Inadequate Blocking | Implement a blocking step before the click reaction. Incubate your sample with a suitable blocking agent to minimize non-specific binding. |
| Cellular Autofluorescence | Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a spectral unmixing tool on your microscope or a chemical quenching agent.[5] |
Problem 2: Bright, fluorescent puncta or aggregates are visible in the negative controls.
This is often due to the precipitation of the this compound probe.
| Possible Cause | Solution |
| Dye Aggregation | Centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes before use to pellet any aggregates. Carefully use the supernatant for your reaction. |
| Solvent Incompatibility | Ensure that the final concentration of the solvent used to dissolve the this compound stock (e.g., DMSO) is compatible with your aqueous reaction buffer and does not cause precipitation. Typically, the final DMSO concentration should be kept low.[8] |
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for your experiments. These should be optimized for your specific cell type and experimental setup.
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | Use high-purity, IgG-free BSA to prevent cross-reactivity with antibodies.[4] |
| Normal Serum | 5-10% (v/v) in PBS | The serum should be from the same species as the secondary antibody if one is used in a subsequent step. |
| Non-fat Dry Milk | 1-5% (w/v) in PBS | Not recommended for detecting phosphorylated proteins. |
Table 2: Recommended Concentrations of Detergents in Wash Buffers
| Detergent | Typical Concentration Range | Notes |
| Tween-20 | 0.05-0.1% (v/v) in PBS | A mild non-ionic detergent effective at reducing non-specific binding.[5] |
| Triton X-100 | 0.1% (v/v) in PBS | A slightly stronger non-ionic detergent that can also be used for permeabilization.[5] |
Table 3: Photophysical Properties of AF 568
| Property | Value |
| Excitation Maximum (Ex) | ~579 nm[1] |
| Emission Maximum (Em) | ~603 nm[9] |
| Molar Extinction Coefficient (ε) | ~94,000 cm⁻¹M⁻¹[1] |
Experimental Protocols
Protocol 1: General Protocol for Staining Fixed Cells with this compound
This protocol provides a starting point for labeling azide-modified biomolecules in fixed and permeabilized cells.
Materials:
-
Azide-modified cells on coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (e.g., 0.1% Tween-20 in PBS)
-
Antifade mounting medium
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS.[10]
-
Blocking: Block non-specific binding by incubating with 3% BSA in PBS for 30-60 minutes at room temperature.[4][10]
-
Click Reaction:
-
Prepare the this compound solution in PBS at the desired concentration (start with 1-5 µM).[4]
-
Remove the blocking buffer and add the this compound solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Remove the click reaction solution and wash the cells three to four times for 10 minutes each with Wash Buffer.[5]
-
Final Wash: Perform one final wash with PBS to remove any residual detergent.[5]
-
(Optional) Counterstaining: Stain nuclei with a suitable counterstain like DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the samples using appropriate filter sets for AF 568 (Excitation/Emission ~579/603 nm).[1]
Protocol 2: General Protocol for Live-Cell Labeling with this compound
This protocol is for labeling azide-modified biomolecules on the surface of living cells.
Materials:
-
Azide-modified live cells
-
This compound
-
Cell culture medium or imaging buffer (e.g., DPBS)
Procedure:
-
Cell Preparation: Plate azide-modified cells in a suitable imaging dish.
-
Washing: Gently wash the cells twice with pre-warmed cell culture medium or imaging buffer.
-
Click Reaction:
-
Prepare the this compound solution in pre-warmed cell culture medium or imaging buffer at the desired concentration (start with 1-5 µM).
-
Add the this compound solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the click reaction solution and gently wash the cells three times with pre-warmed cell culture medium or imaging buffer.
-
Imaging: Image the live cells immediately using appropriate filter sets for AF 568.
Visualizations
Caption: Workflow for staining fixed cells with this compound.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. dianabiotech.com [dianabiotech.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
preventing AF 568 DBCO aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to AF 568 DBCO aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bright, orange-fluorescent dye equipped with a dibenzocyclooctyne (DBCO) group. This feature allows it to be used in copper-free click chemistry reactions to label azide-modified biomolecules, such as proteins, nucleic acids, and glycans, within living cells or in vitro without the need for a cytotoxic copper catalyst.[1][2]
Q2: What are the optimal storage conditions for this compound?
To ensure the stability and performance of this compound, it is recommended to store the solid compound at -20°C, protected from light and moisture.[1] Stock solutions, typically prepared in anhydrous DMSO, should be stored at -20°C or -80°C and also protected from light. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3][4]
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is also considered to be water-soluble, although its solubility in aqueous buffers is generally lower than in organic solvents.[5]
Troubleshooting Guide: Preventing and Resolving this compound Aggregation
Aggregation of this compound in solution can lead to inaccurate quantification, reduced reactivity, and the appearance of unwanted precipitates in your experiments. The following guide provides solutions to common issues related to dye aggregation.
Issue 1: Precipitate is observed in the DMSO stock solution.
-
Potential Cause: The concentration of the dye may be too high for the solvent, or the DMSO may have absorbed moisture.
-
Recommended Solution:
-
Ensure you are using fresh, anhydrous DMSO to prepare your stock solution, as DMSO is hygroscopic and absorbed water can lower the solubility of the dye.[6]
-
If you suspect the concentration is too high, try diluting the stock solution.
-
Gentle warming and vortexing or sonication can help to redissolve the precipitate. If the precipitate does not redissolve, the compound may have degraded, and it is advisable to prepare a fresh stock solution.[6]
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Potential Cause: The aqueous buffer is a poor solvent for the dye, leading to aggregation and precipitation when the concentration of the organic solvent is reduced. This is a common issue with hydrophobic dyes.
-
Recommended Solution:
-
Lower the Final Concentration: Work with the lowest effective concentration of the dye in your final working solution.
-
Add a Co-solvent: In some cases, including a small percentage (e.g., 1-5%) of an organic solvent like ethanol or a non-denaturing detergent such as Tween-20 in the aqueous buffer can help to improve solubility. However, you must verify the compatibility of these additives with your specific experimental setup.[6]
-
pH Adjustment: If your experiment allows, a slight adjustment of the buffer's pH might improve the solubility of the dye.[6]
-
Vortex While Diluting: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the dye that can promote aggregation.
-
Issue 3: Gradual precipitation is observed in the aqueous working solution over time.
-
Potential Cause: The dye is aggregating in the aqueous environment due to factors such as high concentration, high salt content, or unfavorable pH.
-
Recommended Solution:
-
Use Freshly Prepared Solutions: Prepare the aqueous working solution of this compound immediately before use.
-
Optimize Buffer Conditions: If possible, reduce the ionic strength (salt concentration) of the buffer, as high salt concentrations can promote dye aggregation (salting-out effect).[6]
-
Sonication: A brief sonication of the working solution in a bath sonicator for 5-10 minutes can help to break up aggregates.[6]
-
Filtration: If other methods are unsuccessful, you can filter the solution through a 0.2 µm syringe filter to remove the aggregated dye. Be aware that this will also reduce the effective concentration of your working solution.[6]
-
Quantitative Data
The solubility of fluorescent dyes can be influenced by various factors, including the specific batch of the dye and the purity of the solvents. The following table summarizes the reported solubility of this compound in DMSO.
| Solvent | Reported Solubility | Notes |
| DMSO | 5.99 mg/mL (5.00 mM) | May require sonication and warming. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| DMSO | Typically soluble up to 10 mM | - |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for several minutes to dissolve the dye.
-
If the dye does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming can also be applied.
-
Once fully dissolved, centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
References
improving signal-to-noise ratio with AF 568 DBCO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF 568 DBCO. Our aim is to help you improve your signal-to-noise ratio and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bright, photostable, and hydrophilic fluorescent dye belonging to the rhodamine family.[1][2] It is conjugated to a dibenzocyclooctyne (DBCO) group, which is highly reactive towards azides.[1] This allows for the fluorescent labeling of azide-containing biomolecules such as proteins, glycans, and lipids via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] This method is particularly advantageous for labeling in live cells and whole organisms where the cytotoxicity of copper catalysts is a concern.[1][2]
Q2: What are the spectral properties of this compound?
A2: this compound has an excitation maximum of approximately 572-579 nm and an emission maximum of around 598-603 nm, placing it in the orange-red region of the visible spectrum.[1][4][5] It can be effectively excited by a 561 nm or 568 nm laser line.[6][7]
Q3: How should this compound be stored?
A3: For long-term storage, this compound should be kept at -20°C in the dark and desiccated.[1][8] It can be transported at room temperature for up to three weeks.[1] If stored as a solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[4][5]
Troubleshooting Guide
High background and low signal-to-noise ratio are common challenges when working with fluorescent probes. This guide addresses specific issues you might encounter with this compound.
Issue 1: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult. The source can be non-specific binding of the dye, autofluorescence of the sample, or unbound excess dye.[9][10]
| Potential Cause | Troubleshooting Strategy |
| Non-specific Binding | Optimize blocking steps by incubating with an appropriate blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes before the click reaction.[9][11] Perform a titration experiment to determine the lowest effective concentration of this compound that provides a strong signal without increasing background.[10] |
| Autofluorescence | Image an unstained control sample to assess the level of natural fluorescence.[11] If autofluorescence is high, consider using a chemical quenching agent after fixation and permeabilization.[10] |
| Unbound Dye | Increase the number and duration of washing steps after the click reaction.[10] Using a mild detergent like 0.1% Tween-20 or Triton X-100 in the wash buffer can help remove non-specifically bound dye.[10] |
| Dye Aggregates | Centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes before use to pellet any aggregates, and carefully use the supernatant.[10] |
Issue 2: Weak or No Signal
A faint or absent signal can be due to several factors, from inefficient labeling to imaging issues.
| Potential Cause | Troubleshooting Strategy |
| Inefficient Labeling | Ensure the azide-modified biomolecule is present and accessible. Verify the metabolic incorporation of the azide tag if applicable.[12] |
| Suboptimal Reaction Conditions | Ensure the click chemistry reaction is performed at an appropriate temperature and for a sufficient duration. For live-cell imaging, incubation for 15-30 minutes at 37°C is a good starting point.[11] |
| Incorrect Imaging Settings | Use the correct filter sets for AF 568 (Excitation/Emission: ~578/603 nm).[11] Ensure the detector sensitivity and exposure time are optimized for your sample. |
| Photobleaching | Minimize exposure of the sample to excitation light.[9] Use an anti-fade mounting medium for fixed-cell imaging.[9] |
Experimental Protocols & Data
General Workflow for Fluorescent Labeling
The following diagram illustrates a generalized workflow for labeling azide-modified biomolecules with this compound.
Copper-Free Click Chemistry Signaling Pathway
The reaction between this compound and an azide-modified molecule proceeds via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inherent ring strain of the DBCO moiety drives the reaction forward without the need for a copper catalyst.[3]
Recommended Reagent Concentrations for Fixed-Cell Staining
Optimizing reagent concentrations is crucial for achieving a high signal-to-noise ratio. The following table provides a starting point for fixed-cell labeling experiments.
| Reagent | Recommended Starting Concentration |
| This compound | 1-5 µM[11] |
| Blocking Agent (e.g., BSA) | 3% in PBS[11] |
| Permeabilization Agent (e.g., Triton X-100) | 0.1% in PBS[9] |
Photophysical Properties of AF 568
| Property | Value | Reference |
| Excitation Maximum (λex) | ~572-579 nm | [1][4] |
| Emission Maximum (λem) | ~598-603 nm | [1][4] |
| Molar Extinction Coefficient (ε) | ~94,238 L·mol⁻¹·cm⁻¹ | [1] |
| Recommended Laser Line | 561 nm or 568 nm | [6][7] |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 荧光染料 | MCE [medchemexpress.cn]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
AF 568 DBCO protocol for difficult to label cells
Welcome to the technical support center for the AF 568 DBCO protocol, specifically tailored for researchers encountering challenges with difficult-to-label cells. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to help you optimize your cell labeling experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the this compound labeling of challenging cell types.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Inefficient Azide Incorporation | Optimize the concentration and incubation time of the azide-modified metabolic precursor (e.g., Ac4ManNAz). Ensure the use of appropriate methionine-free media if using L-azidohomoalanine (AHA).[1] |
| Degraded this compound Reagent | Store the this compound reagent at -20°C in the dark and desiccated.[2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] Protect from light during storage and handling.[2][3][4] |
| Suboptimal Reaction Conditions | Ensure the reaction is performed at an optimal temperature (typically 37°C for live cells) and for a sufficient duration (30-60 minutes).[1] For fixed and permeabilized cells, room temperature for 30-60 minutes is common.[3] |
| Steric Hindrance | The azide group on the target biomolecule may be inaccessible. Consider using a DBCO reagent with a longer PEG spacer to improve accessibility. |
| Low Abundance of Target Molecule | Increase the amount of starting material if possible. Use high-sensitivity imaging settings, but be mindful of potential background increase. |
| Photobleaching | Minimize exposure of the sample to excitation light.[3] Use an anti-fade mounting medium for imaging fixed cells.[3] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Non-Specific Binding of this compound | Include a negative control where cells are not metabolically labeled with an azide but are still treated with this compound to assess non-specific binding.[5] Reduce the concentration of the this compound reagent.[1] Increase the number and duration of washing steps after incubation with the dye.[5] For fixed cells, consider adding a mild detergent like Tween-20 to the wash buffers.[5] |
| Autofluorescence | Include an unstained control sample to assess the level of natural cell fluorescence.[5] |
| Reaction of DBCO with Thiols | Be aware that DBCO can react non-specifically with cysteine residues, although at a much lower rate than with azides.[6] If this is suspected, thorough washing is crucial. |
| Hydrophobic Interactions | For intracellular staining, non-specific binding of the fluorescent dye to cellular components can occur.[7] Consider post-labeling washes with solutions that disrupt hydrophobic interactions, such as 5% urea, though this should be tested for compatibility with your sample.[7] |
Problem 3: Cell Toxicity or Poor Viability (Live-Cell Imaging)
| Possible Cause | Recommended Solution |
| High Concentration of Labeling Reagents | Reduce the concentration of the metabolic precursor (e.g., Ac4ManNAz or AHA) and/or the this compound reagent.[1] |
| Prolonged Incubation Times | Decrease the incubation times for both metabolic labeling and the click reaction.[1] |
| Cytotoxicity of DBCO Reagent | While generally biocompatible, test a range of DBCO concentrations to find the optimal balance between labeling efficiency and cell health. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe used for labeling biomolecules. It consists of the bright and photostable Alexa Fluor 568 dye attached to a dibenzocyclooctyne (DBCO) group.[2][8] DBCO is a strained alkyne that reacts with azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][9] This reaction is bio-orthogonal, meaning it occurs efficiently in biological systems without interfering with native cellular processes.[1][9]
Q2: What are the excitation and emission wavelengths for AF 568?
The approximate excitation maximum for AF 568 is 578-579 nm, and the emission maximum is 602-603 nm.[4][8][10][11]
Q3: Why is a copper-free reaction important for labeling cells?
Copper catalysts, which are required for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), can be toxic to living cells.[1][9] The use of a copper-free method like SPAAC with DBCO reagents is therefore ideal for live-cell imaging applications.[1][9][10]
Q4: Can I use this compound for both live and fixed cells?
Yes, this compound can be used for both live and fixed cell labeling. For live-cell imaging, the copper-free nature of the reaction is a significant advantage.[1] For fixed cells, the protocol typically involves fixation and permeabilization before the click reaction.
Q5: How should I store my this compound reagent?
This compound should be stored at -20°C, protected from light, and kept in a desiccated environment.[2][3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reagent into single-use volumes.[3]
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound
This protocol provides a general framework for labeling azide-modified biomolecules on the surface of living cells.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with an appropriate azide-containing metabolic precursor (e.g., 50 µM Ac4ManNAz for glycans) in culture medium for 24-48 hours. The optimal concentration and time should be determined for your specific cell type.
-
-
Cell Preparation:
-
Gently wash the cells twice with warm phosphate-buffered saline (PBS) or a suitable live-cell imaging medium.[1]
-
-
Click Reaction:
-
Washing and Imaging:
Protocol 2: Fixed-Cell Intracellular Labeling with this compound
This protocol is for labeling azide-modified biomolecules within fixed and permeabilized cells.
-
Metabolic Labeling:
-
Follow step 1 from the live-cell protocol.
-
-
Cell Fixation and Permeabilization:
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes at room temperature.[5]
-
-
Click Reaction:
-
Prepare a solution of this compound in PBS. A starting concentration of 1-5 µM is recommended.
-
Remove the blocking buffer and add the this compound solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[3]
-
-
Washing and Imaging:
-
Wash the cells three to five times with PBS to remove unreacted reagents.[3]
-
(Optional) Perform antibody staining for other targets of interest.
-
Mount the coverslip with an appropriate mounting medium, preferably containing an anti-fade agent.[3]
-
Image using a fluorescence microscope with the appropriate filter sets for AF 568.
-
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for this compound labeling experiments. Note that these are starting points and may require optimization for your specific cell type and experimental setup.
| Parameter | Live-Cell Labeling | Fixed-Cell Labeling | Reference(s) |
| Metabolic Precursor (e.g., Ac4ManNAz) | 25-50 µM | 25-50 µM | [13] |
| This compound Concentration | 5-20 µM | 1-5 µM | [1] |
| Incubation Time | 30-60 minutes | 30-60 minutes | [1][3] |
| Incubation Temperature | 37°C | Room Temperature | [1][3] |
Visualizations
Caption: Workflow for live- and fixed-cell labeling using this compound.
Caption: The bio-orthogonal SPAAC reaction between an azide and DBCO.
Caption: A logical workflow for diagnosing weak this compound staining.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. dianabiotech.com [dianabiotech.com]
- 9. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cell Toxicity with AF 568 DBCO in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cell toxicity during live-cell imaging experiments using AF 568 DBCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for live-cell imaging?
This compound is a fluorescent probe consisting of the bright and photostable AF 568 dye linked to a dibenzocyclooctyne (DBCO) group.[1][2] It is used in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to label azide-modified biomolecules in living cells.[][4] This method is preferred for live-cell imaging because it avoids the use of a cytotoxic copper catalyst, which can cause oxidative damage and cell death.[5][6][7]
Q2: What are the primary sources of cell toxicity in experiments using this compound?
There are two main sources of toxicity:
-
Chemical Toxicity: Although copper-free click chemistry with DBCO is significantly less toxic than copper-catalyzed methods, high concentrations of the DBCO reagent or the azide-modified metabolic precursor can still induce cellular stress.[8][9]
-
Phototoxicity: The high-intensity light used to excite the AF 568 fluorophore can generate reactive oxygen species (ROS), which can damage and kill cells.[8][10] This is a critical consideration in live-cell imaging, where cells are often exposed to light for extended periods.
Q3: My cells are showing signs of stress or dying after labeling with this compound. What should I do?
If you observe signs of cell stress such as membrane blebbing, detachment, or reduced proliferation, it is crucial to troubleshoot your experimental conditions.[8] The issue could stem from either the chemical labeling process or the imaging parameters. A logical troubleshooting workflow can help pinpoint the source of the problem.
Q4: How can I reduce chemical toxicity from the labeling reagents?
To minimize chemical toxicity, consider the following optimizations:
-
Optimize Reagent Concentration: Perform a titration experiment to determine the lowest effective concentration of both the azide-modified precursor and the this compound that provides sufficient signal.[11]
-
Minimize Incubation Time: Use a time-course experiment to find the shortest incubation period that yields adequate labeling.[8]
-
Ensure Healthy Cell Cultures: Only use healthy, sub-confluent cells for your experiments, as stressed or overly confluent cells are more susceptible to chemical insults.[8]
-
Thorough Washing: After incubation, gently wash the cells multiple times with pre-warmed imaging medium to remove any unreacted reagents before imaging.[8]
Q5: How can I minimize phototoxicity during imaging?
Minimizing light exposure is key to reducing phototoxicity:
-
Reduce Excitation Light Intensity: Use the lowest laser power that provides an adequate signal-to-noise ratio.[10][12]
-
Decrease Exposure Time: Shorten the camera exposure time.[13]
-
Increase Imaging Interval: For time-lapse experiments, increase the time between image acquisitions to allow cells to recover.[8]
-
Use Sensitive Detectors: Modern, highly sensitive detectors require less excitation light.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death or morphological changes observed immediately after labeling (before imaging). | Chemical Toxicity: Concentration of this compound or the metabolic precursor is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of each reagent. A suggested starting range for this compound is 1-5 µM.[8] |
| Chemical Toxicity: Incubation time is too long. | Conduct a time-course experiment to find the minimum incubation time required for sufficient labeling (e.g., 15-30 minutes).[8] | |
| Cell Health: Cells were unhealthy or stressed before the experiment. | Ensure you are using healthy, sub-confluent cell cultures.[8] | |
| Cells appear healthy after labeling but die during time-lapse imaging. | Phototoxicity: Excitation light intensity is too high. | Reduce the laser power to the lowest possible level that still provides a good signal.[10] |
| Phototoxicity: Exposure time is too long or imaging is too frequent. | Decrease the exposure time and increase the interval between acquisitions.[8][13] | |
| Phototoxicity: "Illumination overhead" where the sample is illuminated when the camera is not acquiring an image. | If possible, use hardware synchronization between the light source and the camera.[13] | |
| High, diffuse background fluorescence. | Incomplete Washing: Unbound this compound remains in the medium. | Increase the number and duration of washing steps after labeling. Use pre-warmed imaging medium for washes.[11] |
| High Reagent Concentration: Excess this compound is non-specifically binding to cells or surfaces. | Titrate the this compound concentration to the lowest effective level.[11] | |
| Fluorescent aggregates are observed on the cells or coverslip. | Reagent Precipitation: this compound has come out of solution. | Centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes before use and carefully pipette the supernatant. Ensure the DMSO stock is properly dissolved in the aqueous imaging medium.[11] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Live-Cell Labeling
This protocol is designed to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental conditions.
-
Cell Preparation: Culture cells to 60-80% confluency in a suitable imaging vessel (e.g., glass-bottom dish). Incubate the cells with the desired concentration of your azide-tagged metabolic precursor for the optimized duration.
-
Prepare this compound Dilutions: Prepare a range of final concentrations of this compound in pre-warmed imaging medium. A suggested starting range is 1 µM, 2.5 µM, 5 µM, and 10 µM. Include a vehicle-only (e.g., DMSO) control.
-
Cell Labeling: a. Wash the cells twice with pre-warmed PBS or imaging buffer to remove the unincorporated azide precursor.[8] b. Add the different concentrations of this compound labeling medium to the cells. c. Incubate for a fixed time (e.g., 30 minutes) at 37°C, protected from light.[8]
-
Washing and Imaging: a. Gently wash the cells three times with pre-warmed imaging medium.[8] b. Image the cells to assess signal intensity at each concentration.
-
Viability Assessment: After imaging, or in a parallel experiment, assess cell viability using a quantitative method.
Protocol 2: Quantitative Assessment of Cell Viability
It is essential to quantitatively assess cell health after labeling.[8]
| Assay Type | Principle | Common Reagents |
| Metabolic Assays | Measure the metabolic activity of living cells. Reduced activity correlates with cytotoxicity.[8] | MTT, XTT, WST-1, Resazurin |
| Membrane Integrity Assays | Dyes are excluded by cells with intact membranes. Staining indicates cell death.[8] | Trypan Blue, Propidium Iodide (PI), SYTOX Green |
| Luminescent Assays | Measure ATP levels, which are an indicator of metabolically active, viable cells.[8] | Commercial kits (e.g., CellTiter-Glo®) |
| Live/Dead Staining | A dual-staining method that simultaneously identifies live and dead cells in a population.[8] | Calcein-AM (stains live cells green) / Propidium Iodide (stains dead cells red) |
Visualizations
Caption: Experimental workflow for live-cell labeling with this compound.
Caption: Troubleshooting decision tree for cell toxicity issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. dianabiotech.com [dianabiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
common mistakes to avoid with AF 568 DBCO labeling
Welcome to the technical support center for AF 568 DBCO labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
Issue 1: Weak or No Fluorescent Signal
If you are observing a faint signal or no signal at all, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Inefficient Azide Incorporation | Optimize the concentration and incubation time of your azide-modified molecule. For metabolic labeling, ensure the use of appropriate methionine-free media.[1] |
| Degraded this compound Reagent | This compound is light-sensitive.[2] Store it at -20°C in the dark and desiccated.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] To confirm reagent activity, test its fluorescence using a fluorometer.[2] |
| Suboptimal Reaction Conditions | Ensure your reaction buffer is compatible and at an optimal pH (typically pH 4-12).[3] Buffers containing chelating agents like EDTA or high concentrations of thiols (e.g., DTT, β-mercaptoethanol) can inhibit the reaction and should be avoided.[2] |
| Incorrect Microscope Settings | Verify that you are using the appropriate excitation and emission filters for AF 568 (Excitation max: ~572-579 nm, Emission max: ~598-603 nm).[2] Use a suitable laser line, such as 561 nm or 568 nm.[2] |
| Photobleaching | Minimize the exposure of your sample to the excitation light. The use of an antifade mounting medium can help to reduce photobleaching.[2] |
Issue 2: High Background or Non-Specific Binding
High background can obscure your specific signal. Here are some common causes and how to address them.
| Possible Cause | Recommended Solution |
| Excess this compound | Titrate the concentration of the this compound to find the optimal balance between signal and background.[1] Typical concentrations for live-cell imaging are between 5-20 µM.[1] |
| Non-Specific Binding of the Dye | Increase the number and duration of wash steps after the labeling reaction to remove unbound dye.[1] Including a blocking step with an agent like Bovine Serum Albumin (BSA) before labeling can also reduce non-specific binding.[2][4] |
| Autofluorescence | Some cells and tissues naturally fluoresce. To account for this, always include a negative control sample that has not been labeled with AF 568 to assess the baseline autofluorescence.[2] |
| Precipitation of Reagents | Ensure that all reaction components are fully dissolved before adding them to your sample to avoid fluorescent artifacts from precipitates.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe that consists of a bright and photostable AF 568 dye linked to a dibenzocyclooctyne (DBCO) group.[6][7] DBCO is a highly reactive cyclooctyne that participates in copper-free click chemistry, specifically a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with azide-modified molecules.[6][8][9] This reaction is bioorthogonal, meaning it occurs efficiently within biological systems without interfering with native biochemical processes.[10]
Q2: What are the optimal storage conditions for this compound?
A2: this compound should be stored at -20°C in the dark and kept desiccated.[2][6] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[11][12] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.[2]
Q3: Can I use this compound for live-cell imaging?
A3: Yes, a major advantage of the DBCO-azide reaction is that it is copper-free, making it ideal for labeling biomolecules in living cells and whole organisms without the concern of copper-induced cytotoxicity.[1][6][8]
Q4: How can I be sure my labeling is specific?
A4: To verify the specificity of your labeling, it is crucial to include proper controls. A key control is to perform the labeling reaction on a sample that has not been modified with an azide.[4] This will help you determine the level of non-specific binding of the this compound. Additionally, weak, non-specific labeling of proteins, particularly those with cysteine residues, can occur with cyclooctynes.[13] Comparing the fluorescence intensity between your azide-modified sample and the negative control will help confirm specific labeling.[13]
Quantitative Data Summary
The following table provides a summary of recommended concentrations and incubation times for this compound labeling experiments. Note that these are starting points and may require optimization for your specific application.
| Parameter | Live-Cell Imaging | Fixed-Cell Staining | In Vitro Protein Labeling |
| This compound Concentration | 5 - 20 µM[1] | 1 - 5 µM[4] | 2 to 10-fold molar excess over the protein[3] |
| Incubation Time | 30 - 60 minutes[1] | 30 - 60 minutes[2] | 1 - 2 hours[1] |
| Incubation Temperature | 37°C[1] | Room Temperature[2] | Room Temperature[1] |
Key Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound
This protocol outlines a general procedure for labeling azide-modified biomolecules in living cells.
-
Cell Preparation: Culture cells that have been metabolically labeled with an azide-containing precursor.
-
Washing: Gently wash the cells twice with warm phosphate-buffered saline (PBS).[1]
-
Labeling Reaction: Add pre-warmed live-cell imaging medium containing the desired concentration of this compound (typically 5-20 µM).[1]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, ensuring they are protected from light.[1]
-
Post-Labeling Wash: To remove any unbound dye, wash the cells three times with warm live-cell imaging medium.[1]
-
Imaging: The cells are now ready for fluorescence microscopy imaging.
Protocol 2: Fixed-Cell Labeling with this compound
This protocol provides a general workflow for labeling azide-modified molecules in fixed and permeabilized cells.
-
Cell Fixation: Fix azide-modified cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS.[4]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS.[4]
-
Blocking: To reduce non-specific binding, incubate the cells with 3% BSA in PBS for 30 minutes at room temperature.[4]
-
Labeling Reaction: Remove the blocking buffer and add the labeling solution containing this compound (typically 1-5 µM) in PBS.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[2]
-
Post-Labeling Wash: Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.[2]
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium, preferably one containing an antifade agent, and proceed with fluorescence microscopy.[2]
Visual Guides
Caption: A generalized experimental workflow for this compound labeling.
Caption: A troubleshooting flowchart for common this compound labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. dianabiotech.com [dianabiotech.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | 荧光染料 | MCE [medchemexpress.cn]
- 13. help.lumiprobe.com [help.lumiprobe.com]
Validation & Comparative
A Researcher's Guide to Validating AF 568 DBCO Labeling Efficiency in Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient fluorescent labeling of biomolecules is paramount. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for this purpose, enabling the labeling of molecules in living systems without the cytotoxicity associated with copper catalysts.[1][2] Among the various fluorophores available, AF 568 DBCO is a popular choice due to its brightness and photostability.[3] This guide provides a comprehensive comparison of this compound with other commonly used DBCO-functionalized dyes and offers a detailed protocol for validating labeling efficiency.
Comparative Analysis of Fluorescent DBCO Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| This compound | 579[3] | 603[3] | 94,000[3] | ~0.69[4] | 64,860 |
| Alexa Fluor 488 DBCO | 495[5] | 519[5] | 73,000[6] | 0.92[7] | 67,160 |
| Cy3 DBCO | 555[8] | 570[9] | 150,000[9] | 0.31[9] | 46,500 |
| Cy5 DBCO | 651 | 670 | 250,000 | 0.27 | 67,500 |
| TAMRA DBCO | 541 | 567 | 84,000 | 0.1 | 8,400 |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore. The quantum yield for AF 568 is based on the value for Alexa Fluor 568.
Experimental Protocol: Validating Labeling Efficiency
A crucial step in any bioconjugation experiment is the determination of the labeling efficiency, often expressed as the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to each biomolecule (e.g., a protein). A spectrophotometric method is commonly used to determine the DOL.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (or other DBCO-functionalized dye)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) (optional)
-
Desalting column or dialysis equipment for purification
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and in an appropriate amine-free buffer. The concentration should ideally be between 1-10 mg/mL.
-
DBCO Dye Preparation: Immediately before use, prepare a stock solution of the DBCO dye in anhydrous DMSO or DMF. For example, a 10 mM stock solution.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the DBCO dye stock solution. A molar excess of the dye is typically used to drive the reaction. A starting point could be a 10- to 40-fold molar excess of the DBCO reagent to the protein.[9]
-
The final concentration of the organic solvent (DMSO or DMF) should be kept low (e.g., <10%) to avoid protein precipitation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight, protected from light.
-
-
Purification:
-
After incubation, remove the unreacted DBCO dye using a desalting column or by dialysis against the reaction buffer. This step is critical for accurate DOL determination.
-
-
Spectrophotometric Measurement and DOL Calculation:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorption wavelength of the dye (A_max_dye). For this compound, the A_max_dye is approximately 579 nm.[3]
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (A_max_dye x CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / A_max_dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_max_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemistry, the following diagrams have been generated.
Troubleshooting and Optimization
Low labeling efficiency can be a common issue. Here are some factors to consider for troubleshooting and optimization:
-
Purity of Reactants: Ensure that both the azide-modified biomolecule and the DBCO dye are of high purity.
-
Buffer Conditions: The reaction should be performed in an amine-free buffer at a pH between 7 and 8.5. Avoid buffers containing sodium azide, as it will compete with the azide-modified biomolecule for the DBCO reagent.
-
Molar Ratio: The optimal molar ratio of DBCO dye to the biomolecule may need to be determined empirically. Increasing the molar excess of the dye can improve efficiency, but may also lead to challenges in removing the unreacted dye during purification.[9]
-
Reaction Time and Temperature: While the reaction can proceed at room temperature, longer incubation times at 4°C may be beneficial for sensitive proteins.
-
Steric Hindrance: If the azide group on the biomolecule is sterically hindered, it may be less accessible to the DBCO dye. Introducing a PEG spacer in the DBCO reagent can sometimes help overcome this issue.
By carefully selecting the fluorescent probe based on its spectroscopic properties and by meticulously following a validated experimental protocol for labeling and efficiency determination, researchers can achieve reliable and reproducible results in their bioconjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. dianabiotech.com [dianabiotech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
AF 568 DBCO vs. Cy5 DBCO: A Comparative Guide for Live Cell Imaging
For researchers, scientists, and drug development professionals navigating the choices for fluorescent probes in bioorthogonal chemistry, this guide provides an objective comparison of AF 568 DBCO and Cy5 DBCO for live cell imaging applications. This analysis is based on their photophysical properties and established performance in copper-free click chemistry.
Introduction to Copper-Free Click Chemistry in Live Cell Imaging
Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has become an invaluable tool for labeling and visualizing biomolecules in their native environment.[1][2] This bioorthogonal reaction allows for the specific attachment of fluorescent probes to azide-modified targets within living cells without the cytotoxicity associated with copper catalysts.[2][3] The choice of the fluorescent dye conjugated to the dibenzocyclooctyne (DBCO) group is critical and can significantly impact the quality and outcome of live cell imaging experiments.
Photophysical Properties: A Head-to-Head Comparison
The selection of a fluorescent probe is primarily dictated by its photophysical characteristics, which determine its suitability for specific imaging setups and experimental goals. Below is a summary of the key properties of this compound and Cy5 DBCO.
| Property | This compound | Cy5 DBCO | Reference(s) |
| Excitation Maximum (λex) | 572-579 nm | 646-649 nm | [4][5][6][7][8],[9][10][11][12] |
| Emission Maximum (λem) | 598-603 nm | 662-671 nm | [4][5][6][7][8],[9][10][11][12] |
| Extinction Coefficient (ε) | ~88,000 - 94,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | [5][7][8],[9][12][13] |
| Quantum Yield (Φ) | High (structurally identical to Alexa Fluor 568) | ~0.2 | [5],[12] |
| Brightness (ε × Φ) | High | Very High | [5][12] |
| Spectral Range | Orange | Far-Red | [4],[9] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [7],[9] |
| pH Sensitivity | pH independent over a wide range | pH insensitive from pH 4 to 10 | [8],[9][11] |
This compound , structurally identical to Alexa Fluor 568, is a bright and highly photostable orange-fluorescent dye.[5][8][14] Its high quantum yield and good extinction coefficient contribute to its strong fluorescence signal, making it suitable for detecting low-abundance targets.[8]
Cy5 DBCO is a far-red fluorescent probe with an exceptionally high extinction coefficient, resulting in outstanding brightness.[9][12] Its emission in the far-red spectrum is advantageous for live cell imaging as it minimizes autofluorescence from cellular components, leading to a higher signal-to-noise ratio. However, its fluorescence is not easily visible by the naked eye and typically requires sensitive detectors.[15]
Experimental Considerations for Live Cell Imaging
The choice between this compound and Cy5 DBCO will depend on the specific experimental setup and biological question.
Instrumentation:
-
This compound: Compatible with standard fluorescence microscopes equipped with laser lines around 561 nm or 568 nm.[8]
-
Cy5 DBCO: Best suited for confocal microscopes or imaging systems with laser lines at 633 nm or 647 nm and far-red detectors.[9][11][15]
Multiplexing:
-
This compound: Its orange emission allows for multiplexing with blue, green, and far-red fluorescent probes.
-
Cy5 DBCO: Its far-red emission provides a distinct channel that can be easily combined with probes in the blue, green, and orange spectral regions, minimizing spectral overlap.[15]
Phototoxicity and Autofluorescence:
-
Cy5 DBCO: Excitation with longer wavelength red light generally leads to lower phototoxicity and reduced cellular autofluorescence compared to shorter wavelength light used for AF 568 excitation.
Experimental Protocols
The following are generalized protocols for labeling live cells using DBCO-conjugated dyes. The optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Metabolic Labeling of a Hypothetical Glycoprotein (GP) and Subsequent Visualization
This workflow illustrates the process of introducing an azide group into a biomolecule of interest through metabolic labeling, followed by detection with a DBCO-functionalized fluorescent dye.
Caption: Experimental workflow for live cell imaging using metabolic labeling and copper-free click chemistry.
General Protocol for Live Cell Labeling with DBCO-Dyes
-
Metabolic Labeling (Optional): Culture cells with an azide-modified metabolic precursor (e.g., an azide-modified sugar, amino acid, or lipid) for 24-72 hours to allow for incorporation into the biomolecules of interest.
-
Cell Preparation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or an appropriate live-cell imaging buffer.[16]
-
DBCO-Dye Incubation: Prepare a working solution of this compound or Cy5 DBCO in a suitable buffer (e.g., PBS or phenol red-free medium) at a final concentration typically ranging from 5 to 25 µM.[15][17] Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.[15]
-
Washing: Remove the dye solution and wash the cells three to four times with the imaging buffer to remove unbound dye.[15][16]
-
Imaging: Add fresh imaging buffer to the cells and proceed with live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen dye.
Signaling Pathway Visualization Example
The following diagram illustrates a hypothetical signaling pathway where the localization of a receptor protein of interest (R-N3), metabolically labeled with an azide, is tracked upon ligand binding using a DBCO-conjugated dye.
Caption: Visualization of receptor internalization using copper-free click chemistry.
Logical Comparison Framework
The decision between this compound and Cy5 DBCO can be guided by a logical assessment of experimental needs.
Caption: Decision tree for selecting between this compound and Cy5 DBCO.
Conclusion
Both this compound and Cy5 DBCO are excellent choices for live cell imaging using copper-free click chemistry.
-
This compound is a robust, bright, and photostable orange dye suitable for a wide range of applications and compatible with common fluorescence microscopy setups.
-
Cy5 DBCO offers the significant advantage of far-red fluorescence, which minimizes background autofluorescence and reduces phototoxicity, leading to superior signal-to-noise ratios, especially for sensitive applications. The choice ultimately depends on the specific requirements of the experiment, including the available instrumentation and the need to minimize cellular autofluorescence.
References
- 1. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pnas.org [pnas.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. dianabiotech.com [dianabiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Cy5 DBCO NHS Ester | BroadPharm [broadpharm.com]
- 14. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: AF 568 DBCO vs. TAMRA DBCO for Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals navigating the choices for fluorescent labeling in copper-free click chemistry, this guide provides an objective comparison of two widely used dibenzocyclooctyne (DBCO)-conjugated fluorophores: AF 568 DBCO and TAMRA DBCO. This analysis is based on their photophysical properties, performance in bioconjugation, and includes detailed experimental protocols.
The selection of a fluorescent probe is a critical determinant for the success of bioconjugation and cellular imaging experiments. Both this compound and TAMRA DBCO are invaluable tools for the specific labeling of azide-modified biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that obviates the need for cytotoxic copper catalysts.[1][2] This makes them particularly well-suited for live-cell imaging and in vivo applications.[1][2] While both dyes are reactive with azides and fluoresce in the orange-red region of the spectrum, they possess distinct characteristics that can influence experimental outcomes.
Quantitative Data Summary
The following tables summarize the key photophysical properties of this compound and TAMRA DBCO, providing a quantitative basis for comparison.
Table 1: Photophysical Properties of this compound and TAMRA DBCO
| Property | This compound | TAMRA DBCO |
| Excitation Maximum (nm) | ~572 - 579[3][4] | ~541 - 559[1][5] |
| Emission Maximum (nm) | ~598 - 603[3][4] | ~565 - 584[1][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~88,000 - 91,000 | ~84,000 - 92,000[1][5] |
| Fluorescence Quantum Yield | ~0.69 - 0.91 | ~0.1 - 0.7 |
| Fluorophore | Alexa Fluor 568 derivative[6] | Tetramethylrhodamine[2] |
Note: The exact photophysical properties can vary slightly depending on the solvent, conjugation partner, and measurement conditions.
Performance Comparison
While direct, head-to-head experimental data comparing the reaction kinetics and signal-to-noise ratio of this compound and TAMRA DBCO is limited in publicly available literature, a comparative analysis can be inferred from the known properties of their constituent fluorophores, Alexa Fluor 568 and TAMRA.
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. AF 568, being an Alexa Fluor dye, is part of a family of dyes known for their exceptional brightness and photostability.[6] Studies have consistently shown that Alexa Fluor dyes are brighter and more photostable than traditional dyes.[7][8] While the extinction coefficients of both AF 568 and TAMRA are comparable, the quantum yield of AF 568 is generally higher and more consistent, suggesting that this compound will likely provide a brighter signal in most applications.
Hydrophilicity and Background: AF 568 is a hydrophilic fluorophore, which can reduce non-specific binding and aggregation, potentially leading to lower background signals in aqueous environments.[3] Some sources indicate that TAMRA DBCO may not be suitable for staining intracellular components in fixed and permeabilized cells due to high backgrounds.[1]
Signaling Pathway and Experimental Workflow
The fundamental principle behind the use of both this compound and TAMRA DBCO is the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction allows for the specific covalent labeling of an azide-modified target molecule with a DBCO-containing fluorescent probe.
The general experimental workflow for labeling biomolecules using this compound or TAMRA DBCO follows a series of well-defined steps, from introduction of the azide handle to detection of the fluorescent signal.
Experimental Protocols
Below are detailed protocols for key experiments involving copper-free click chemistry with DBCO-conjugated dyes. These protocols are generalized and may require optimization for specific cell types, biomolecules, and experimental setups.
Protocol 1: Live Cell Labeling of Azide-Modified Glycans
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to incorporate an azide-containing sugar.
Materials:
-
Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz)
-
This compound or TAMRA DBCO
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
Procedure:
-
Prepare Dye Stock Solution: Dissolve this compound or TAMRA DBCO in anhydrous DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
Cell Preparation: Culture cells to the desired confluency in the presence of the azide-modified sugar for 24-72 hours to ensure sufficient incorporation.
-
Labeling Reaction: a. Wash the cells twice with warm PBS to remove unincorporated azide sugar. b. Dilute the DBCO-dye stock solution to a final concentration of 5-50 µM in pre-warmed serum-free cell culture medium or PBS. The optimal concentration should be determined empirically. c. Incubate the cells with the dye-containing medium for 30-60 minutes at 37°C, protected from light.
-
Wash and Image: a. Gently wash the cells three to four times with warm complete cell culture medium to remove unbound dye.[5] b. The cells are now ready for imaging using fluorescence microscopy.
Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol outlines the labeling of proteins that have been modified to contain azide groups, either through metabolic labeling or chemical modification, within a cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound or TAMRA DBCO
-
Anhydrous DMSO
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Dye Stock Solution: Prepare a 1-10 mM stock solution of the DBCO-dye in anhydrous DMSO.
-
Prepare Cell Lysate: Lyse the cells containing the azide-modified proteins using a suitable lysis buffer. Determine the total protein concentration of the lysate.
-
Labeling Reaction: a. To a defined amount of protein lysate (e.g., 50 µg), add the DBCO-dye stock solution to a final concentration of 100-200 µM. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle agitation can improve labeling efficiency.
-
Analysis: a. Quench the reaction by adding SDS-PAGE loading buffer. b. Separate the labeled proteins by SDS-PAGE. c. Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
Conclusion
Both this compound and TAMRA DBCO are effective reagents for fluorescently labeling azide-modified biomolecules via copper-free click chemistry. The choice between them will depend on the specific requirements of the experiment.
-
This compound is likely the superior choice for applications demanding high brightness and photostability, such as super-resolution microscopy or long-term live-cell imaging. Its hydrophilic nature may also contribute to lower background signal.
-
TAMRA DBCO is a well-established and reliable fluorescent probe that offers a good balance of properties for a variety of applications, including flow cytometry and standard fluorescence microscopy. However, researchers should be mindful of potential issues with background fluorescence in certain applications.
Ultimately, for novel or sensitive applications, empirical testing of both dyes under the specific experimental conditions is recommended to determine the optimal reagent for achieving the desired results.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. static.igem.org [static.igem.org]
- 6. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
AF 568 DBCO: A Comparative Guide to Specificity in Click Chemistry
In the rapidly evolving landscape of bioorthogonal chemistry, the selection of the appropriate fluorescent probe is paramount for achieving high-fidelity labeling and imaging. This guide provides a comprehensive comparison of AF 568 DBCO, a popular fluorescent probe for strain-promoted azide-alkyne cycloaddition (SPAAC), with other common click chemistry probes. We will delve into the specifics of reaction kinetics, potential side reactions, and provide experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Performance Comparison of Click Chemistry Probes
The efficacy of a click chemistry reaction is largely determined by its rate and specificity. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers rapid kinetics, the cytotoxicity of the copper catalyst limits its application in live-cell imaging. This has led to the development of copper-free click chemistry approaches, such as SPAAC, which utilize strained cyclooctynes like DBCO.
Dibenzocyclooctyne (DBCO) is one of the most reactive cyclooctynes for copper-free click reactions, exhibiting significantly higher reaction rates with azides compared to other cyclooctynes and even CuAAC in some contexts.[1][2] The AF 568 fluorophore, structurally identical to Alexa Fluor® 568, is a bright and photostable dye, making this compound a powerful tool for fluorescent labeling.[3]
Below is a table summarizing the key photophysical and kinetic properties of this compound in comparison to other representative click chemistry probes.
| Probe Family | Specific Probe/Reactive Group | Second-Order Rate Constant (k₂) with Azide (M⁻¹s⁻¹) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| SPAAC | This compound | ~0.34[4] | 579[5] | 603[5] | ~0.6-0.9 | High reactivity, bright and photostable fluorophore, good water solubility. |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.002 - 0.1 | N/A | N/A | N/A | Smaller and more hydrophilic than DBCO, but generally slower reaction rates. | |
| CuAAC | Terminal Alkyne (e.g., with AF 568) | Variable (ligand-dependent, can be very fast) | ~578 | ~603 | ~0.6-0.9 | Fast reaction, but requires cytotoxic copper catalyst. |
| IEDDA | Tetrazine (e.g., with a fluorophore) | Up to ~10⁶ | Variable | Variable | Variable | Extremely fast kinetics, fluorogenic potential.[6] |
Note: Reaction rates and photophysical properties can be influenced by the specific fluorophore, linker, and reaction conditions.
Specificity and Potential Side Reactions
While click chemistry is renowned for its high specificity, potential off-target reactions can occur, leading to background signal and misinterpretation of data.
Thiol-yne Reaction with DBCO Probes
A known side reaction for cyclooctynes, including DBCO, is the thiol-yne addition with free sulfhydryl groups, primarily from cysteine residues in proteins. However, the rate of this reaction is significantly lower than the strain-promoted azide-alkyne cycloaddition.[7] Studies have shown that the rate constant for the thiol-yne reaction is approximately two orders of magnitude lower than that of the SPAAC reaction with azides.[7] To minimize this non-specific labeling, especially in proteomics studies, a blocking step with a thiol-reactive reagent like iodoacetamide can be incorporated into the experimental workflow.[7]
Orthogonality of DBCO
An important feature of DBCO is its lack of reactivity towards tetrazines. This allows for the simultaneous use of SPAAC with DBCO and inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines for dual labeling experiments within the same biological system.[1][3]
Experimental Protocols
To aid in the selection and optimization of click chemistry probes, we provide detailed protocols for comparing their performance.
Protocol 1: Determination of Second-Order Rate Constant for SPAAC
This protocol allows for the quantitative comparison of the reaction kinetics of different DBCO-fluorophore conjugates with an azide.
Materials:
-
DBCO-fluorophore conjugate of interest (e.g., this compound)
-
Azide-containing molecule (e.g., benzyl azide or an azido-functionalized biomolecule)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer or fluorescence plate reader
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the DBCO-fluorophore and the azide in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a cuvette or microplate well, mix the DBCO-fluorophore and a molar excess of the azide in the reaction buffer. The final concentrations should be chosen to allow for monitoring the reaction progress over a reasonable time frame.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence intensity over time. For DBCO, the disappearance of its characteristic absorbance at around 308-310 nm can be followed.[4]
-
Data Analysis: Under pseudo-first-order conditions (with a large excess of one reactant), the observed rate constant (k_obs) can be determined by fitting the data to a single exponential decay curve. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.[4]
Protocol 2: Competitive Labeling Experiment to Assess Specificity
This protocol is designed to directly compare the specificity of two different click chemistry probes for an azide-labeled target in a cellular context.
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., Ac4ManNAz)
-
Two different click chemistry probes to be compared (e.g., this compound and a BCN-based probe with a spectrally distinct fluorophore)
-
Cell culture medium and buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Labeling: Culture cells and incubate with an appropriate azide-containing metabolic precursor to introduce azides into cellular biomolecules.
-
Competitive Reaction: Incubate the azide-labeled cells with a mixture of the two click chemistry probes at equimolar concentrations.
-
Washing: After the incubation period, thoroughly wash the cells to remove any unreacted probes.
-
Imaging and Analysis: Image the cells using fluorescence microscopy with appropriate filter sets for each fluorophore. Quantify the fluorescence intensity for each probe in individual cells or populations of cells. The ratio of the fluorescence intensities will provide a measure of the relative reactivity and labeling efficiency of the two probes. A control experiment with unlabeled cells should be performed to assess non-specific background staining for each probe.
Visualizing Click Chemistry Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General workflow for cellular labeling using click chemistry.
Caption: Competitive reaction to determine probe specificity.
Conclusion
This compound stands out as a high-performance probe for copper-free click chemistry due to its rapid reaction kinetics, bright and photostable fluorophore, and good water solubility. While potential for non-specific reactions with thiols exists, these can be minimized with appropriate experimental design. The choice of a click chemistry probe should be guided by the specific requirements of the experiment, including the need for live-cell compatibility, reaction speed, and the potential for orthogonal labeling. By carefully considering the data and protocols presented in this guide, researchers can optimize their labeling strategies to achieve reliable and high-quality results.
References
- 1. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: AF 568 DBCO vs. Alexa Fluor 568 DBCO in Bioorthogonal Labeling
In the rapidly advancing field of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes. Among the arsenal of tools available, copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful strategy for tagging molecules in living systems. This guide provides a detailed performance comparison of two prominent reagents used in this technique: AF 568 DBCO and Alexa Fluor 568 DBCO.
For the purpose of this guide, it is important to note that "AF 568" is widely marketed as a direct equivalent to "Alexa Fluor 568". Multiple suppliers offer this compound with the explicit statement that it is structurally identical to Alexa Fluor 568 DBCO.[1][2][3] Therefore, this comparison will focus on the well-documented performance characteristics of the Alexa Fluor 568 fluorophore, which is the core component responsible for the fluorescent signal in both products.
Performance at a Glance: Key Photophysical Properties
The efficacy of a fluorescent probe is primarily determined by its photophysical properties. A bright, stable, and efficient fluorophore is crucial for generating high-quality data in fluorescence microscopy, flow cytometry, and other sensitive detection methods. The data presented below is for the Alexa Fluor 568 dye, which is the fluorescent component of both this compound and Alexa Fluor 568 DBCO.
| Property | Value | Source(s) |
| Maximum Excitation (λex) | ~572-579 nm | [1][4][5] |
| Maximum Emission (λem) | ~598-603 nm | [1][4][5] |
| Molar Extinction Coefficient (ε) | ~88,000 - 91,300 cm⁻¹M⁻¹ | [3][6] |
| Fluorescence Quantum Yield (Φ) | ~0.69 | |
| Fluorescence Lifetime (τ) | ~3.6 ns |
Brightness , a critical parameter for sensitive detection, is the product of the molar extinction coefficient and the quantum yield. Alexa Fluor 568 is renowned for its high brightness and exceptional photostability, outperforming many traditional fluorescent dyes.[7][8][9] Furthermore, its fluorescence is largely insensitive to pH variations between 4 and 10, a significant advantage for experiments in physiological environments.[2][7][10] The hydrophilic nature of the dye also makes it an excellent choice for labeling proteins without causing aggregation.[1]
The Power of DBCO: Copper-Free Click Chemistry
Both this compound and Alexa Fluor 568 DBCO are functionalized with a dibenzocyclooctyne (DBCO) group. This moiety is key to their utility in copper-free click chemistry. The strained triple bond in the DBCO ring readily and specifically reacts with an azide group (-N₃) to form a stable triazole linkage.[11][12][13] This reaction is bioorthogonal, meaning it proceeds efficiently within a biological milieu without interfering with native biochemical processes.[12][14]
The primary advantage of this copper-free approach is the elimination of the cytotoxic copper (I) catalyst required in traditional click chemistry (CuAAC).[2][11][13] This makes DBCO-modified dyes ideal for labeling biomolecules on the surface of or inside living cells. The reaction is also highly efficient, often proceeding to completion at room temperature in aqueous buffers.[11][13]
Experimental Protocol: Labeling of Azide-Modified Biomolecules
The following is a general protocol for labeling an azide-modified biomolecule (e.g., a protein, nucleic acid, or glycan) with this compound or Alexa Fluor 568 DBCO. The optimal conditions may vary depending on the specific biomolecule and experimental setup.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.
-
This compound or Alexa Fluor 568 DBCO, dissolved in a compatible organic solvent (e.g., DMSO or DMF).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare the Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare the Dye: Prepare a stock solution of the DBCO-functionalized dye in DMSO or DMF. The concentration will depend on the required molar excess for the labeling reaction.
-
Labeling Reaction: Add the dye stock solution to the biomolecule solution. A molar excess of the dye (typically 5-20 fold) is recommended to ensure efficient labeling.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, with longer incubation times potentially improving labeling efficiency.[13] Protect the reaction from light.
-
Purification: Remove the unreacted dye from the labeled biomolecule. This can be achieved by methods such as gel filtration, dialysis, or spin chromatography, depending on the size and properties of the biomolecule.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the fluorophore and the biomolecule.
Below is a diagram illustrating the experimental workflow for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.
Logical Relationship of SPAAC
The core of the labeling process is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The diagram below illustrates the logical relationship between the reactants and the product.
Conclusion
References
- 1. dianabiotech.com [dianabiotech.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. APDye 568 DBCO | Alexa Fluor® 568 DBCO equivalent | AxisPharm [axispharm.com]
- 7. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. licorbio.com [licorbio.com]
A Researcher's Guide to Quantitative Comparison of AF 568 DBCO Labeling Kits
For researchers in cell biology, drug development, and other scientific fields, the precise and efficient fluorescent labeling of biomolecules is crucial for accurate visualization and quantification. Copper-free click chemistry, utilizing the strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) functionalized dye and an azide-modified biomolecule, has become a cornerstone technique. This guide provides a quantitative comparison of commercially available AF 568 DBCO labeling kits and reagents, offering insights into their performance and application.
Performance Comparison of this compound Labeling Reagents
| Feature | Thermo Fisher Scientific (Click-iT™) | Vector Labs (AZDye™) | Biotium (CF® Dye) | BroadPharm (BP Fluor) |
| Fluorophore | Alexa Fluor™ 568 | AZDye™ 568 | CF®568 | BP Fluor 568 |
| Excitation Max (nm) | ~578 | ~578 | ~562 | ~578 |
| Emission Max (nm) | ~603 | ~602 | ~583 | ~602 |
| Molar Extinction (cm⁻¹M⁻¹) | ~91,000 | ~88,000 | ~100,000 | ~88,000 |
| Reactive Group | DIBO/sDIBO Alkyne | DBCO | DBCO | DBCO |
| Expected Labeling Efficiency | High | High | High | High |
| Relative Photostability | High | High | High | High |
| Signal-to-Noise Ratio | High | High | High | High |
Note: The data presented is based on publicly available information from the respective suppliers. Performance metrics such as labeling efficiency and signal-to-noise ratio are influenced by the specific experimental conditions, the nature of the target biomolecule, and the density of azide modifications.
Experimental Protocols
The following are generalized protocols for labeling azide-modified proteins with this compound in solution and in cells. Researchers should always refer to the specific instructions provided with their chosen labeling kit.
Protocol 1: Labeling of Azide-Modified Proteins in Solution
This protocol outlines the steps for labeling a purified protein containing azide groups with an this compound reagent.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound, dissolved in DMSO to a stock concentration of 1-10 mM
-
Reaction buffer (amine-free, e.g., PBS)
-
Purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Sample: Ensure the azide-modified protein is at a suitable concentration in an amine-free buffer.
-
Reagent Preparation: Allow the this compound reagent to equilibrate to room temperature before opening.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted this compound using size-exclusion chromatography or dialysis.
-
Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the labeled protein at 280 nm and ~578 nm.
Protocol 2: Labeling of Azide-Modified Proteins in Fixed Cells
This protocol describes the labeling of azide-modified proteins in fixed and permeabilized cells for fluorescence microscopy.
Materials:
-
Cells cultured on coverslips with metabolically incorporated azide-containing amino acids
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
This compound (5-50 µM in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Permeabilize cells with 0.25% Triton™ X-100 for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
Blocking: Block non-specific binding with 3% BSA in PBS for 30 minutes.
-
Labeling: Incubate cells with the this compound labeling solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Washing: Wash cells twice with PBS.
-
Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general principles of copper-free click chemistry and a typical experimental workflow for labeling and visualizing proteins.
A Comparative Guide to the Cross-Reactivity of AF 568 DBCO in Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AF 568 Dibenzocyclooctyne (DBCO), a widely used fluorescent probe in copper-free click chemistry. We will delve into its performance, specificity, and potential for off-target reactions, offering a comparative analysis with alternative probes supported by experimental data. This document aims to equip researchers with the necessary information to make informed decisions for designing robust and reliable bioorthogonal labeling experiments.
Introduction to AF 568 DBCO and Copper-Free Click Chemistry
This compound is a key reagent in the field of bioorthogonal chemistry, enabling the fluorescent labeling of azide-modified biomolecules within living systems. This probe consists of the bright and photostable Alexa Fluor 568 (AF 568) dye covalently linked to a DBCO group. The DBCO moiety is a strained alkyne that undergoes a highly selective and efficient reaction with azides, known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds readily at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2] The high specificity of the DBCO-azide reaction is critical for minimizing background signal and ensuring that the fluorescent label is accurately reporting the location of the target biomolecule.
Performance and Specificity of this compound
The performance of a bioorthogonal probe is determined by its reaction kinetics, specificity, and the photophysical properties of the attached reporter. While AF 568 is a well-characterized and robust fluorophore, the reactivity of the DBCO group is the primary determinant of the probe's specificity.
Reaction Kinetics: A Comparison
The rate of the bioorthogonal reaction is a critical factor, especially for capturing dynamic processes or when dealing with low-abundance targets. The DBCO-azide cycloaddition is known for its favorable kinetics, though other bioorthogonal pairs exhibit even faster reaction rates.
| Reaction Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| DBCO - Azide | ~ 1 | A widely used and reliable reaction with good kinetics for most applications. |
| Tetrazine - trans-Cyclooctene (TCO) | Up to 10³ | Exceptionally fast kinetics, enabling rapid labeling. Orthogonal to DBCO-azide chemistry.[3] |
| DBCO-tag enhanced Cysteine - DBCO | 0.81 ± 0.02 | A specific peptide sequence can significantly increase the rate of the thiol-yne reaction.[4] |
Cross-Reactivity Profile
An ideal bioorthogonal reaction should be completely inert to all other functional groups present in a biological system. While the DBCO-azide reaction is highly specific, potential for off-target reactions, particularly with thiols, has been reported.
| Potential Reactant | Cross-Reactivity Level | Mitigation Strategies and Notes |
| Thiols (-SH) | Low but Documented | The reaction with thiols is significantly slower than with azides. To minimize this off-target reaction, especially when targeting low-abundance molecules, pretreatment of cells or lysates with a thiol-blocking agent such as N-ethylmaleimide (NEM) is recommended. |
| Amines (-NH₂) | Negligible | The DBCO group is generally considered unreactive towards amines under standard physiological conditions. |
| Hydroxyls (-OH) | Negligible | No significant reactivity has been observed between DBCO and hydroxyl groups in a biological context. |
| Tetrazines | None | The DBCO-azide and tetrazine-TCO reactions are mutually orthogonal, meaning they do not interfere with each other. This allows for simultaneous, two-color labeling of different biomolecules in the same system.[3] |
Experimental Protocols
To ensure high-quality, reproducible data, it is essential to follow well-defined experimental protocols and include appropriate controls.
Protocol 1: General Procedure for Labeling Antibodies with this compound-NHS Ester
This protocol outlines the steps for conjugating this compound to an antibody via an N-hydroxysuccinimide (NHS) ester linkage.
Materials:
-
Antibody (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
This compound-NHS ester (10 mM stock in anhydrous DMSO)
-
Size-exclusion chromatography (SEC) column for purification
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the antibody to the reaction buffer using a desalting column.
-
Add a 10-20 fold molar excess of the this compound-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove unreacted this compound-NHS ester and byproducts by purifying the conjugate using an SEC column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~579 nm (for the AF 568 dye).
Protocol 2: Assessing Off-Target Labeling of this compound in Live Cells
This protocol provides a framework for evaluating the specificity of this compound in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz for sialic acid labeling)
-
This compound
-
Control cells (not treated with the azide precursor)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified metabolic precursor for 24-72 hours to allow for incorporation into biomolecules. Culture a parallel control group of cells without the azide precursor.
-
Labeling with this compound: Incubate both the azide-labeled and control cells with this compound at a predetermined concentration (typically 1-10 µM) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells three times with warm PBS to remove unbound probe.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter set for AF 568.
-
Analysis: Quantify the mean fluorescence intensity of both the azide-labeled and control cells. A high signal-to-noise ratio (intensity of azide-labeled cells divided by the intensity of control cells) indicates high specificity.
Visualizing Experimental and Logical Frameworks
Caption: Workflow for assessing this compound specificity.
Caption: Desired reaction pathway and potential off-target reaction.
Conclusion and Recommendations
This compound is a powerful and highly specific tool for the fluorescent labeling of azide-containing biomolecules in living systems. Its bright and photostable fluorophore, combined with the robust and selective nature of the DBCO-azide click reaction, makes it an excellent choice for a wide range of applications in cell biology and drug development.
The primary consideration for potential cross-reactivity is the interaction with endogenous thiols. While this off-target reaction is significantly slower than the desired cycloaddition, it is a factor to be aware of, particularly in experiments with long incubation times or when detecting low-abundance targets. The inclusion of proper controls, such as azide-negative cells, is crucial for validating the specificity of the labeling.
For applications requiring multiplexed imaging, the orthogonality of the DBCO-azide reaction with other bioorthogonal chemistries, such as the tetrazine-TCO ligation, provides a versatile platform for simultaneous multi-target analysis. By understanding the performance characteristics and potential for cross-reactivity of this compound, researchers can design more precise and reliable experiments, leading to clearer and more impactful results.
References
A Comparative Guide to AF 568 DBCO and Other Fluorophores for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of the appropriate fluorescent probe is paramount for achieving high-quality, reproducible data. This guide provides an objective comparison of AF 568 DBCO against other commonly used fluorophores in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
Performance Comparison of Fluorophores
The efficiency of a fluorescent probe in bioorthogonal labeling is determined by a combination of its photophysical properties and its reactivity. Key parameters include the extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), photostability (resistance to photobleaching), and the kinetics of the click reaction.
This compound is a bright and highly photostable orange-fluorescent dye.[1][2][3] It is structurally identical to Alexa Fluor 568 and is known for its high fluorescence quantum yield and pH resistance.[3] The dibenzocyclooctyne (DBCO) group is one of the most reactive cyclooctynes for copper-free click reactions, exhibiting significantly higher reaction rates with azides compared to other cyclooctynes.[1]
This guide focuses on comparing this compound with other commercially available DBCO-conjugated fluorophores in a similar spectral region: Cy3 DBCO and TAMRA DBCO.
Data Presentation
The following table summarizes the key quantitative data for these fluorophores. Brightness is calculated as the product of the extinction coefficient and the quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | 572-579 | 598-603 | 94,238 | 0.912 | 85,945 |
| Cy3 DBCO | 555 | 570-580 | 150,000 | 0.31 | 46,500 |
| TAMRA DBCO | 545-559 | 565-584 | 92,000 | Not specified | Not specified |
Note on Data: The photophysical properties of fluorophores can be influenced by their local environment, including the solvent and conjugation to biomolecules. The data presented here is compiled from various sources and should be considered as a guide. For the most accurate comparison, it is recommended to perform in-house measurements under the specific experimental conditions.
Experimental Protocols
To ensure a fair and objective comparison of fluorophore performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εlc), where A is the absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.
Protocol:
-
Sample Preparation: Prepare a stock solution of the purified fluorophore-DBCO conjugate in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Measurement: Measure the absorbance of each dilution at the fluorophore's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the absorbance values against the corresponding molar concentrations. The slope of the resulting linear regression line is the molar extinction coefficient (ε).
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined relative to a well-characterized fluorescent standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample dye (e.g., Rhodamine 6G for the orange-red region).
-
Sample and Standard Preparation: Prepare a series of dilutions for both the sample dye and the standard dye in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance and Emission Spectra Measurement:
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²) where m is the slope of the linear regression from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Assessment of Photostability (Photobleaching Assay)
Photostability is a critical parameter for applications involving prolonged or repeated imaging. A common method to quantify photostability is to measure the rate of fluorescence decay under continuous illumination.
Protocol:
-
Sample Preparation: Prepare samples labeled with the different fluorophore-DBCO conjugates at similar concentrations. For live-cell imaging, this would involve labeling cells under identical conditions.
-
Image Acquisition:
-
Mount the sample on a fluorescence microscope equipped with a stable light source and appropriate filters.
-
Acquire a time-lapse series of images under continuous illumination. It is crucial to use the same illumination intensity, exposure time, and imaging frequency for all samples being compared.
-
-
Data Analysis:
-
Define a region of interest (ROI) within the labeled area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any labeled structures.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t½), the time it takes for the fluorescence to decrease to 50% of its initial value, can be determined from the decay curve. A longer half-life indicates greater photostability.
-
Determination of SPAAC Reaction Kinetics
The rate of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is a key factor in achieving efficient labeling, especially in dynamic biological systems. The second-order rate constant (k₂) is a measure of the reaction speed.
Protocol:
-
Reactant Preparation: Prepare stock solutions of the fluorophore-DBCO conjugate and a model azide (e.g., benzyl azide) in a suitable reaction buffer (e.g., PBS or HEPES). The concentration of one reactant should be in large excess (at least 10-fold) over the other to ensure pseudo-first-order kinetics.
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by following the decrease in the characteristic absorbance of the DBCO group at around 310 nm using a UV-Vis spectrophotometer.[4]
-
Alternatively, if the product is fluorescent and the reactants are not (or have significantly different spectral properties), the reaction can be monitored by the increase in fluorescence intensity over time using a spectrofluorometer.
-
-
Data Analysis:
-
For pseudo-first-order conditions, plot the natural logarithm of the concentration of the limiting reactant (or the change in absorbance/fluorescence) against time. The negative of the slope of the resulting linear plot gives the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) is then calculated by dividing k' by the initial concentration of the reactant in excess.
-
Mandatory Visualization
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
The following diagram illustrates the general workflow for labeling biomolecules using SPAAC with a DBCO-conjugated fluorophore.
Experimental Workflow for Fluorophore Photostability Assessment
The following diagram outlines the key steps in a typical experiment to compare the photostability of different fluorophores.
Conclusion
The selection of a fluorophore for bioorthogonal labeling is a critical decision that should be based on a comprehensive evaluation of its photophysical properties and reactivity. This compound stands out as a high-performance fluorophore with excellent brightness and reported photostability. However, for applications where photostability is the most critical parameter, a direct, side-by-side comparison under the specific experimental conditions is highly recommended. The protocols provided in this guide offer a framework for conducting such a comparative analysis, enabling researchers to make an informed decision and optimize their live-cell imaging and other fluorescence-based experiments.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of AF 568 DBCO
The primary and recommended method for the disposal of AF 568 DBCO and materials contaminated with it is through a licensed chemical waste disposal service. This ensures that the waste is managed in an environmentally safe and compliant manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety goggles or glasses |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Protective Clothing | Laboratory coat |
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following procedures detail the correct segregation and preparation of this compound waste for collection by a professional disposal service.
Solid Waste Collection
This category includes unused or expired solid this compound powder.
-
Step 1: Carefully place the solid this compound into a designated chemical waste container that is clearly labeled.
-
Step 2: The container must be sealable and made of a material compatible with the chemical.
-
Step 3: Label the container with the full chemical name: "this compound".
-
Step 4: Store the sealed container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
Liquid Waste (Solutions)
This pertains to this compound dissolved in solvents such as DMSO or DMF.
-
Step 1: Collect all liquid waste containing this compound in a dedicated, leak-proof container intended for organic solvent waste.
-
Step 2: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the solvent used (e.g., "in Dimethyl Sulfoxide").
-
Step 3: Do not mix this waste stream with aqueous waste or other incompatible chemical wastes.
-
Step 4: Keep the container tightly sealed and store it in a designated chemical waste storage area.
Contaminated Labware
This includes items such as pipette tips, tubes, vials, and weighing paper that have come into direct contact with this compound.
-
Step 1: Dispose of all contaminated labware in a designated solid chemical waste container.
-
Step 2: This container should be clearly labeled as "Solid Chemical Waste" and can also be marked with "Contaminated with this compound".
-
Step 3: Ensure the container is sealed before moving it to the designated waste storage area.
Arranging for Professional Disposal
-
Step 1: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Step 2: Provide them with the full chemical name and any other available information regarding the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and is based on general safety protocols for similar chemical compounds. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) if available for any chemical you are working with. Final disposal must be in accordance with local, state, and federal regulations.
Essential Safety and Operational Guide for Handling AF 568 DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal protocols for AF 568 DBCO, a fluorescent dye commonly utilized in copper-free click chemistry applications. Adherence to these procedures is paramount for ensuring personnel safety, maintaining experimental integrity, and complying with laboratory safety standards.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following personal protective equipment recommendations are based on best practices for handling fluorescent dyes and chemical compounds with unknown toxicological properties.
| PPE Category | Item | Specification and Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential for protecting eyes from potential splashes of the dye solution or contact with the powdered form. |
| Hand Protection | Nitrile Gloves | Standard laboratory practice to prevent skin contact. It is advisable to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Dust Mask or Use of a Fume Hood | Recommended when handling the powdered form of the dye to prevent inhalation. All weighing and initial dilutions should be performed in a certified chemical fume hood. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is crucial for both safety and experimental success.
Receiving and Storage
-
Upon receipt, inspect the vial for any damage.
-
Store the compound at -20°C in a dark, dry environment, as recommended by suppliers.[1][2]
-
Desiccate the product to prevent degradation from moisture.[1][3]
Preparation of Stock Solutions
-
Acclimatization: Before opening, allow the vial to warm to room temperature to prevent condensation, which can affect the stability of the compound.
-
Weighing: Conduct all weighing of the powdered dye inside a chemical fume hood to minimize inhalation risk.
-
Solvent Selection: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Solution Preparation: Prepare a concentrated stock solution by dissolving the weighed dye in the appropriate solvent. Ensure the vial is tightly capped after use.
-
Storage of Stock Solution: Store the stock solution at -20°C, protected from light. Some sources suggest storage at -80°C for longer-term stability (up to 6 months).[2]
Use in Experiments
-
When diluting the stock solution to working concentrations, continue to wear all recommended PPE.
-
Perform all experimental procedures involving the dye in a well-ventilated area.
-
Avoid direct light exposure to the dye and labeled samples to prevent photobleaching.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including gloves, pipette tips, and weighing paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a labeled hazardous liquid waste container. Do not dispose of solutions containing this dye down the drain unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any contaminated sharps, such as needles or glass pipettes, must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination
-
Glassware that has been in contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove the dye. This initial rinsate should be collected as hazardous liquid waste.
-
Subsequent cleaning with detergent and water can be performed after the initial decontamination rinse.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
